Boc-HyNic-PEG2-DBCO
Description
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Properties
IUPAC Name |
tert-butyl N-[[5-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N6O7/c1-36(2,3)49-35(46)41-40-31-15-14-28(24-39-31)34(45)38-19-21-48-23-22-47-20-17-32(43)37-18-16-33(44)42-25-29-10-5-4-8-26(29)12-13-27-9-6-7-11-30(27)42/h4-11,14-15,24H,16-23,25H2,1-3H3,(H,37,43)(H,38,45)(H,39,40)(H,41,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAWOJPTAGLJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Boc-HyNic-PEG2-DBCO: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of biochemistry and therapeutic development, the precise and stable linkage of biomolecules is paramount. Boc-HyNic-PEG2-DBCO has emerged as a versatile and powerful trifunctional linker, enabling the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its unique architecture, featuring three distinct functional moieties, allows for a controlled and sequential conjugation strategy. This guide provides an in-depth technical overview of this compound, including its core functionalities, quantitative performance data, detailed experimental protocols, and key applications.
This compound is comprised of three key components:
-
Boc-Protected 6-Hydrazinonicotinamide (HyNic): The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the highly reactive hydrazine moiety. Upon removal under acidic conditions, the exposed HyNic group readily reacts with aldehydes and ketones to form a stable hydrazone bond. This reaction is particularly useful for targeting modified antibodies or other biomolecules containing a carbonyl group.
-
Polyethylene Glycol (PEG) Spacer: A two-unit PEG spacer (PEG2) is incorporated to enhance the solubility of the linker and the resulting conjugate in aqueous buffers.[1] This hydrophilic spacer also mitigates steric hindrance, facilitating efficient conjugation of bulky molecules.[2] Furthermore, PEG linkers can improve the pharmacokinetic properties of bioconjugates by reducing aggregation and immunogenicity.[1]
-
Dibenzocyclooctyne (DBCO): This strained alkyne is a key component for copper-free click chemistry.[2] DBCO undergoes a highly efficient and specific Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[3] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.
Core Applications
The unique trifunctional nature of this compound makes it an ideal tool for a variety of biochemical applications:
-
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the site-specific conjugation of cytotoxic payloads to monoclonal antibodies. For instance, an antibody can be modified to introduce an aldehyde group, which then reacts with the deprotected HyNic moiety of the linker. Subsequently, an azide-modified cytotoxic drug can be attached via the DBCO group.
-
PROTACs: this compound can be used to synthesize PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker can connect a ligand that binds to the target protein and another ligand that binds to the E3 ligase.
-
Multifunctional Probes: This linker enables the development of sophisticated probes for various applications, including fluorescence imaging, and diagnostic assays. For example, a targeting molecule can be attached via the HyNic group, and a reporter molecule (e.g., a fluorophore) can be conjugated to the DBCO group.
Data Presentation
The efficiency of the conjugation reactions involving this compound is influenced by several factors. The following tables summarize key quantitative data related to the SPAAC and hydrazone formation reactions.
Table 1: Kinetics of SPAAC Reaction with DBCO
The rate of the SPAAC reaction is dependent on the buffer, pH, and temperature. The presence of a PEG linker has also been shown to enhance reaction rates.
| Buffer (pH) | Temperature (°C) | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS (7) | 25 | Sulfo-DBCO-amine + 3-azido-L-alanine | 0.32 - 0.85 |
| HEPES (7) | 25 | Sulfo-DBCO-amine + 3-azido-L-alanine | 0.55 - 1.22 |
| DMEM | 25 | Sulfo-DBCO-amine + 3-azido-L-alanine | 0.59 - 0.97 |
| RPMI | 25 | Sulfo-DBCO-amine + 3-azido-L-alanine | 0.27 - 0.77 |
| HEPES (7) | 37 | DBCO-Trastuzumab + Azide | 0.18 - 0.37 (31 ± 16% increase with PEG5 linker) |
Data adapted from a study on SPAAC reaction kinetics. The specific kinetics for this compound may vary but are expected to follow similar trends.
Table 2: Factors Influencing Hydrazone Formation
The formation of the hydrazone bond is pH-dependent and can be accelerated by certain structural features in the reactants.
| pH Range | Temperature (°C) | Reactant Concentration | Yield | Stability |
| 0.5 - 5.5 | 70 | 2.1 mM | ~85% | Stable at pH 7.5; slow decomposition at pH 4.0 |
Data is based on the reaction of HYNIC-functionalized peptides with an aldehyde. The reaction with this compound is expected to behave similarly after Boc deprotection.
Experimental Protocols
The following are representative protocols for the use of this compound in a typical bioconjugation workflow. Optimization may be required for specific applications.
Boc Deprotection of this compound
This step is necessary to activate the HyNic moiety for reaction with a carbonyl group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a solution of 20% TFA in DCM. A typical concentration is 1-10 mg/mL.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected HyNic-PEG2-DBCO can be used directly in the next step or stored under inert gas at -20°C.
Hydrazone Ligation with an Aldehyde-Modified Biomolecule
This protocol describes the conjugation of the deprotected linker to a biomolecule containing an aldehyde group.
Materials:
-
Deprotected HyNic-PEG2-DBCO
-
Aldehyde-modified biomolecule (e.g., antibody)
-
Aniline or other suitable catalyst
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
Procedure:
-
Dissolve the aldehyde-modified biomolecule in the conjugation buffer.
-
Dissolve the deprotected HyNic-PEG2-DBCO in a small amount of a compatible organic solvent (e.g., DMSO) and add it to the biomolecule solution. A 5-10 fold molar excess of the linker is typically used.
-
Add aniline to a final concentration of 1-10 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours.
-
Purify the resulting conjugate (Biomolecule-HyNic-PEG2-DBCO) using an appropriate method such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess linker.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the final conjugation step of an azide-modified payload to the DBCO-functionalized biomolecule.
Materials:
-
Purified Biomolecule-HyNic-PEG2-DBCO
-
Azide-modified payload (e.g., cytotoxic drug, fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the purified Biomolecule-HyNic-PEG2-DBCO in the reaction buffer.
-
Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO) and add it to the solution of the DBCO-functionalized biomolecule. A 1.5-5 fold molar excess of the azide payload is typically used.
-
Incubate the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
Purify the final bioconjugate using SEC or HIC to remove any unreacted payload.
Mandatory Visualization
Structure and Reactivity of this compound
Caption: Functional components and reaction pathways of this compound.
Experimental Workflow for ADC Synthesis
Caption: Stepwise workflow for the synthesis of an ADC using this compound.
Signaling Pathway Analogy: Targeted Drug Delivery
Caption: Conceptual pathway of ADC-mediated targeted drug delivery.
References
An In-depth Technical Guide to Boc-HyNic-PEG2-DBCO: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-HyNic-PEG2-DBCO, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its unique combination of a Boc-protected hydrazinonicotinamide (HyNic) group and a dibenzocyclooctyne (DBCO) moiety, connected by a short polyethylene glycol (PEG) spacer.
Core Chemical Structure and Properties
This compound is a PEG-based linker designed for multi-step, controlled bioconjugation strategies.[1][2] Its structure incorporates three key components: a Boc-protected HyNic group for hydrazone ligation, a DBCO group for copper-free click chemistry, and a PEG2 spacer to enhance solubility and reduce steric hindrance.[3]
Caption: Chemical structure of this compound.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₄₂N₆O₇ | [4] |
| Molecular Weight | 670.75 g/mol | [4] |
| Purity | ≥95% | |
| Appearance | Solid | - |
| Storage Conditions | -20°C, protected from light and moisture |
Key Features and Applications
The unique trifunctional design of this compound offers several advantages for researchers, making it a valuable tool in a variety of applications.
| Feature | Description | Application(s) | Reference(s) |
| Dual Reactivity | Possesses two distinct reactive handles: a Boc-protected HyNic and a DBCO group, allowing for sequential or orthogonal conjugations. | Antibody-Drug Conjugates (ADCs), PROTACs, Dual-labeling of biomolecules | |
| Controlled Ligation | The Boc protecting group on the HyNic moiety allows for controlled deprotection and subsequent reaction with aldehydes or ketones to form a stable hydrazone bond. | Site-specific conjugation, Multi-step synthesis | |
| Copper-Free Click Chemistry | The DBCO group enables rapid and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules without the need for a cytotoxic copper catalyst. | Live cell imaging, In vivo studies | |
| PEG Spacer | The short PEG2 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance. | Improved pharmacokinetics of bioconjugates | |
| PROTAC Linker | Serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). | Targeted protein degradation |
Experimental Protocols
This section provides detailed methodologies for the key reactions involving this compound.
Boc Group Deprotection
Objective: To remove the Boc protecting group from the HyNic moiety, enabling its subsequent reaction.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or argon gas
-
Rotary evaporator
Protocol:
-
Dissolve this compound in DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
The resulting deprotected HyNic-PEG2-DBCO can be used directly in the next step or purified further if necessary.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Objective: To conjugate the DBCO moiety with an azide-functionalized molecule.
Materials:
-
HyNic-PEG2-DBCO (deprotected)
-
Azide-containing molecule (e.g., protein, peptide, or small molecule)
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer
-
DMSO (if required to dissolve the azide-containing molecule)
Protocol:
-
Dissolve the deprotected HyNic-PEG2-DBCO in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Mix the two solutions. A 1.5 to 5-fold molar excess of the linker may be used to ensure efficient conjugation to the biomolecule.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).
-
Monitor the reaction by SDS-PAGE, HPLC, or mass spectrometry.
-
Purify the conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted linker.
Hydrazone Ligation
Objective: To react the deprotected HyNic group with an aldehyde or ketone-functionalized molecule.
Materials:
-
Deprotected HyNic-PEG2-DBCO (or its conjugate from the SPAAC reaction)
-
Aldehyde or ketone-containing molecule
-
Aniline (as a catalyst)
-
Aqueous buffer, pH 4.5-6.0 (e.g., acetate buffer)
Protocol:
-
Dissolve the HyNic-containing molecule in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the reaction mixture.
-
Add aniline to the reaction mixture to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Monitor the formation of the stable hydrazone bond by UV-Vis spectrophotometry (monitoring the absorbance around 354 nm), HPLC, or mass spectrometry.
-
Purify the final conjugate using an appropriate chromatography method.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and experimental workflows involving this compound.
Caption: Dual-functionality of this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
Mechanism of action of Boc-HyNic-PEG2-DBCO linkers
An In-depth Technical Guide to the Mechanism of Action of Boc-HyNic-PEG2-DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound linker is a heterobifunctional chemical tool designed for advanced bioconjugation strategies, enabling the precise assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] This guide provides a detailed examination of the linker's mechanism of action by dissecting the individual roles of its four key components: the acid-labile Boc protecting group, the carbonyl-reactive HyNic moiety, the solubility-enhancing PEG2 spacer, and the azide-reactive DBCO group for copper-free click chemistry. We present quantitative data on reaction kinetics, detailed experimental protocols for conjugation, and visual diagrams to elucidate the linker's sequential and orthogonal reactivity.
Core Components and Overall Mechanism
The this compound linker offers a dual-reactivity platform, allowing for two separate and controlled conjugation events.[3] The overall mechanism involves a two-stage process:
-
Stage 1 (Hydrazone Ligation): The process begins with the deprotection of the Boc group under acidic conditions to reveal a reactive hydrazine (HyNic). This hydrazine can then be specifically reacted with a molecule containing an aldehyde or ketone group to form a stable hydrazone bond.
-
Stage 2 (Copper-Free Click Chemistry): Independently and orthogonally, the DBCO group at the other end of the linker is ready to undergo a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with an azide-functionalized molecule.[4] This reaction is bioorthogonal, proceeding rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[5]
This dual functionality allows researchers to controllably link two different molecules to a central scaffold.
Component-Specific Mechanisms of Action
Boc (tert-Butyloxycarbonyl) Group: The Protector
-
Function: The Boc group serves as a common and robust protecting group for the primary amine of the hydrazine moiety (HyNic). This protection prevents the highly reactive hydrazine from engaging in premature or non-specific reactions during storage or other conjugation steps.
-
Mechanism of Deprotection: The removal of the Boc group is an acid-catalyzed hydrolysis. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbamate oxygen, leading to the collapse of the tertiary carbamate structure. This process releases the free amine, a stable tert-butyl cation, and carbon dioxide. This deprotection step is typically fast and occurs at room temperature.
HyNic (Hydrazinonicotinamide): The Carbonyl-Reactive Handle
-
Function: Once deprotected, the HyNic moiety provides a nucleophilic hydrazine group that specifically targets and reacts with electrophilic carbonyls (aldehydes and ketones). This reaction is frequently used to conjugate the linker to glycoproteins (after periodate oxidation of sialic acid residues to generate aldehydes) or to molecules functionalized with a ketone.
-
Mechanism of Ligation: The reaction between the hydrazine and an aldehyde/ketone forms a hydrazone bond. This is a type of Schiff base formation that is significantly more stable than those formed with simple amines, especially at physiological pH. The reaction is most efficient at a slightly acidic pH (pH 5-7).
PEG2 Spacer: The Modulator
-
Function: The PEG2 spacer consists of two repeating ethylene glycol units. As a short, hydrophilic linker, it serves several critical functions in bioconjugation:
-
Enhanced Solubility: It increases the aqueous solubility of the linker and the resulting conjugate, which is particularly important when dealing with hydrophobic payloads.
-
Reduced Steric Hindrance: The flexible chain provides spatial separation between the conjugated molecules, minimizing steric clash that could interfere with their biological activity.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can help reduce immunogenicity and prolong the circulation half-life of the conjugate.
-
DBCO (Dibenzocyclooctyne): The Bioorthogonal Click Handle
-
Function: DBCO is a strained cyclooctyne that enables highly efficient and specific "click" reactions with azides. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of bioorthogonal chemistry.
-
Mechanism of Ligation: The high ring strain of the DBCO molecule significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide. This allows the reaction to proceed rapidly at room temperature and under physiological conditions without the need for a copper(I) catalyst, which is cytotoxic. The reaction is highly specific, as neither DBCO nor azide groups react with other functional groups found in biological systems, resulting in a stable triazole linkage.
Quantitative Data Summary
The efficiency of bioconjugation reactions is critical for reproducible results. The following tables summarize key quantitative parameters associated with the reactive moieties of the linker.
Table 1: Boc Deprotection Conditions
| Parameter | Value / Condition | Citation |
|---|---|---|
| Reagents | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | |
| Solvent | Dichloromethane (DCM), Ethyl Acetate, Water | |
| Temperature | Room Temperature |
| Reaction Time | Typically rapid (minutes to < 1 hour) | |
Table 2: DBCO-Azide SPAAC Reaction Kinetics
| Reactants | Buffer (pH) | Temperature | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Citation |
|---|---|---|---|---|
| sulfo-DBCO-amine + 3-azido-L-alanine | PBS (7) | 25 °C | 0.32 - 0.85 | |
| sulfo-DBCO-amine + 3-azido-L-alanine | HEPES (7) | 25 °C | 0.55 - 1.22 | |
| sulfo-DBCO-amine + 3-azido-L-alanine | DMEM | 25 °C | 0.59 - 0.97 | |
| DBCO-PEG5-trastuzumab + Azide | Various | 25 °C | 0.18 - 0.37 |
Note: The presence of a PEG linker can enhance reaction rates by 31 ± 16%. Reaction rates are generally higher at higher pH values (except in HEPES buffer) and at higher temperatures (37°C vs 25°C).
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for using the this compound linker to conjugate an aldehyde-modified antibody to an azide-modified payload.
Protocol: Boc Deprotection
-
Dissolve the this compound linker in a suitable organic solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), typically as a 25-50% solution in the reaction solvent.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the acid and solvent under reduced pressure. The resulting deprotected linker (H-HyNic-PEG2-DBCO) can often be used directly in the next step after ensuring all acid is removed.
Protocol: DBCO-Azide Ligation (SPAAC)
-
Preparation: Prepare the DBCO-functionalized molecule (e.g., DBCO-antibody from step 4.1) in an appropriate azide-free buffer (e.g., PBS, pH 7.4). Prepare the azide-functionalized molecule separately.
-
Reaction: Add the azide-containing molecule to the DBCO-containing molecule. A molar excess of 2-4 fold of the smaller molecule is often recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture. Typical reaction times are 4-12 hours at room temperature or overnight at 4°C. The progress can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.
-
Purification: After incubation, purify the final conjugate to remove any unreacted starting materials. Size exclusion chromatography (SEC) or reverse-phase HPLC are common methods.
-
Validation: Confirm the formation of the final conjugate using techniques like SDS-PAGE (which will show a molecular weight shift), UV-Vis spectroscopy, and mass spectrometry.
Conclusion
The this compound linker is a sophisticated and versatile tool for chemical biology and drug development. Its architecture provides a logical and controllable pathway for the assembly of complex bioconjugates. By leveraging an acid-labile protecting group, a stable hydrazone linkage, and a highly efficient bioorthogonal click reaction, researchers can achieve site-specific, dual-functionalization of biomolecules with high precision. This guide provides the foundational knowledge, quantitative data, and procedural outlines necessary for the successful implementation of this powerful linker in advanced research applications.
References
Understanding Boc-HyNic and DBCO functional groups
An In-depth Technical Guide to Boc-HyNic and DBCO Functional Groups for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, diagnostics, and biological research, the ability to covalently link molecules with precision and stability is paramount. Bioconjugation, the chemical linking of two biomolecules, relies on a toolkit of reactive functional groups that can form stable bonds under mild, biologically compatible conditions. Among the most powerful and versatile of these tools are those used in chemoselective ligation reactions—reactions that proceed in high yield in a complex biological environment with minimal side reactions.
This technical guide provides an in-depth exploration of two cornerstone functional groups in bioconjugation: Boc-HyNic (tert-butyloxycarbonyl-hydrazinonicotinamide) and DBCO (dibenzocyclooctyne). We will examine their core chemical principles, present quantitative performance data, provide detailed experimental protocols, and illustrate their application workflows. This document is intended to serve as a comprehensive resource for researchers aiming to leverage these powerful technologies for applications ranging from antibody-drug conjugate (ADC) development to advanced molecular imaging.
The Boc-HyNic Functional Group: Catalyzed Hydrazone Ligation
The 6-hydrazinonicotinamide (HyNic) group is an aromatic hydrazine that, when reacted with an aromatic aldehyde such as 4-formylbenzamide (4FB), forms a stable bis-aryl hydrazone bond.[1][2] The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for the hydrazine moiety, preventing unwanted reactions until its strategic removal.[3][4] This two-step process of deprotection followed by conjugation allows for controlled and efficient labeling.
Core Principles and Reaction Mechanism
The utility of the Boc-HyNic system is rooted in a two-stage chemical workflow:
-
Boc Deprotection: The workflow begins with the deprotection of the hydrazine. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA), which cleaves the Boc group to reveal the reactive HyNic hydrazine.[5]
-
Hydrazone Ligation: The deprotected HyNic moiety readily reacts with a 4FB-functionalized molecule. This reaction is acid-catalyzed, with optimal kinetics occurring at a mildly acidic pH (4.5-6.0). Crucially, the reaction rate can be accelerated 10- to 100-fold by the addition of a nucleophilic catalyst, most commonly aniline. This catalysis enables rapid and high-yield conjugations (>95%) at low reactant concentrations under biocompatible conditions.
The resulting bis-aryl hydrazone bond is notably stable, with demonstrated resistance to hydrolysis from pH 2.0 to 10.0 and temperatures up to 92°C. This stability is a key advantage over aliphatic hydrazones. Furthermore, the formation of the conjugate can be monitored spectrophotometrically, as the bond has a distinct UV absorbance at 354 nm (ε ≈ 29,000 M⁻¹cm⁻¹).
Quantitative Data: Boc-HyNic Ligation
The performance of HyNic-4FB ligation is significantly enhanced by the use of an aniline catalyst. The following table summarizes key quantitative parameters for this reaction.
| Parameter | Value | Conditions / Notes | Source(s) |
| Optimal Reaction pH | 4.5 - 6.0 | Reaction proceeds more slowly at higher pH. | |
| Second-Order Rate Constant (k₂) | 10¹ - 10³ M⁻¹s⁻¹ | With aniline catalysis. Enables efficient labeling at low µM concentrations. | |
| Typical Yield | >95% | With aniline catalysis and a 2-5 fold molar excess of one reactant. | |
| Conjugate Bond Stability | Stable from pH 2.0 - 10.0; up to 92°C | Bis-aryl hydrazone bond is significantly more stable than aliphatic hydrazones. | |
| Molar Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ at 354 nm | Allows for direct spectrophotometric quantification of the conjugate. |
Experimental Protocols
This protocol describes the removal of the Boc protecting group from a HyNic-functionalized molecule (e.g., peptide, small molecule) using Trifluoroacetic Acid (TFA).
Materials:
-
Boc-HyNic functionalized molecule
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stir bar, ice bath
Procedure:
-
Dissolve the Boc-HyNic-containing substrate in anhydrous DCM (approx. 10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution. A common ratio is 25-50% TFA in DCM (v/v). For example, add an equal volume of TFA to the DCM.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, remove the solvent and excess TFA in vacuo. The crude product is the deprotected HyNic molecule as its TFA salt.
-
To obtain a solid product, the resulting oil or residue can be triturated with cold diethyl ether, followed by filtration or decantation.
-
Dry the final product under high vacuum. The deprotected HyNic-TFA salt is now ready for the subsequent ligation reaction.
This protocol details the conjugation of a deprotected HyNic-functionalized molecule to a 4FB-functionalized protein.
Materials:
-
Deprotected HyNic-functionalized molecule (from Protocol 1A)
-
4FB-functionalized protein (e.g., antibody) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0)
-
TurboLINK™ Catalyst Buffer (100 mM Aniline in 100 mM phosphate buffer, pH 6.0) or a self-prepared 100 mM aniline solution.
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassette with appropriate MWCO)
Procedure:
-
Prepare the 4FB-modified protein at a known concentration (e.g., 1-5 mg/mL) in conjugation buffer (pH 6.0).
-
Dissolve the deprotected HyNic-molecule in a minimal amount of an organic co-solvent like DMSO if necessary, then dilute into the conjugation buffer.
-
Add the HyNic-molecule to the 4FB-protein solution at a 2-5 fold molar excess.
-
Initiate the catalytic reaction by adding the aniline catalyst buffer to a final concentration of 10 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours. With aniline catalysis, conversions of >95% are often achieved within this timeframe.
-
The progress of the conjugation can be monitored by measuring the increase in absorbance at 354 nm.
-
Purify the resulting conjugate using SEC, dialysis, or another appropriate chromatography method to remove excess HyNic-molecule and aniline catalyst.
-
Characterize the final conjugate using SDS-PAGE (which will show a molecular weight shift) and UV-Vis spectrophotometry.
Workflow Visualization
The DBCO Functional Group: Strain-Promoted Click Chemistry
Dibenzocyclooctyne (DBCO) is a premier reagent for copper-free click chemistry, a class of bioorthogonal reactions that have revolutionized bioconjugation. The reaction, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), involves the specific and rapid ligation of a strained alkyne (DBCO) with an azide-functionalized molecule to form a highly stable triazole ring.
Core Principles and Reaction Mechanism
The driving force of the SPAAC reaction is the significant ring strain within the eight-membered cyclooctyne ring of the DBCO molecule. This inherent strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed spontaneously and rapidly under physiological conditions (room temperature, aqueous buffer) without the need for a cytotoxic copper(I) catalyst.
This copper-free nature is the primary advantage of SPAAC over the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it exceptionally well-suited for in vivo studies and the conjugation of sensitive biological materials. The DBCO and azide groups are bioorthogonal, meaning they are mutually reactive but inert to virtually all other functional groups found in biological systems, ensuring high specificity and minimal off-target reactions.
Quantitative Data: DBCO-Azide Ligation
DBCO-mediated SPAAC reactions are characterized by their reliability, high efficiency, and favorable kinetics.
| Parameter | Value | Conditions / Notes | Source(s) |
| Optimal Reaction pH | ~7.4 | Works well in standard aqueous buffers like PBS. Avoid azide salts in buffers. | |
| Second-Order Rate Constant (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹ | Varies with specific DBCO derivative and azide partner. | |
| Typical Reaction Time | 2 - 12 hours | Incubation at 4°C overnight or 2-4 hours at room temperature. | |
| Typical Yield | >90% (often quantitative) | High efficiency is a hallmark of click chemistry. | |
| Linkage Stability | Highly Stable | The resulting triazole ring is exceptionally stable to hydrolysis and enzymatic degradation. | |
| Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ at ~310 nm | Allows for quantification of DBCO incorporation (Degree of Labeling). | |
| Reagent Stability | DBCO is generally stable but can lose reactivity over months at -20°C or in the presence of reducing agents like TCEP. |
Experimental Protocols
This protocol details the labeling of an antibody with DBCO groups by reacting its lysine residues with a DBCO-NHS ester.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 100 mM Tris or Glycine, pH 8.0)
-
Desalting spin column or dialysis cassette for purification.
Procedure:
-
Ensure the antibody solution is free of primary amine contaminants (like Tris buffer or BSA). If necessary, perform a buffer exchange into PBS.
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. Ensure the final DMSO concentration in the reaction mixture is below 20% to maintain protein integrity.
-
Incubate the reaction at room temperature for 60 minutes.
-
(Optional) Quench any unreacted DBCO-NHS ester by adding the quenching solution to a final concentration of ~10 mM and incubating for an additional 15 minutes.
-
Remove excess, unreacted DBCO-NHS ester and quenching agent by purifying the DBCO-activated antibody using a desalting spin column or by dialysis against PBS.
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~309 nm.
-
The DBCO-activated antibody can be stored at -20°C for up to a month before the click reaction.
This protocol describes the "click" reaction between the DBCO-activated antibody and an azide-functionalized molecule (e.g., oligonucleotide, drug).
Materials:
-
Purified DBCO-activated antibody (from Protocol 2A)
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction tube, combine the DBCO-activated antibody with the azide-functionalized molecule. A 2-4 fold molar excess of the azide molecule is typically recommended.
-
The reaction can be performed in a standard buffer like PBS.
-
Incubate the reaction mixture. Common conditions are 2-4 hours at room temperature or overnight (12-16 hours) at 4°C to ensure complete reaction.
-
Once the incubation is complete, purify the final antibody conjugate using an appropriate chromatography method (e.g., SEC, HPLC, ion-exchange) to remove any unreacted azide molecule.
-
Validate the final conjugate using SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the conjugate. Store the purified conjugate at 4°C or -20°C.
Workflow Visualization
Comparative Analysis and Applications
| Feature | Boc-HyNic Ligation | DBCO (SPAAC) Ligation |
| Reaction Type | Hydrazone formation | Strain-Promoted Azide-Alkyne Cycloaddition |
| Bioorthogonality | Good; aldehydes can have some biological reactivity. | Excellent; DBCO and azides are abiotic and highly specific. |
| Kinetics | Slow without catalyst; very fast (10¹-10³ M⁻¹s⁻¹) with aniline catalyst. | Fast (~0.1-1.0 M⁻¹s⁻¹) without any catalyst. |
| Catalyst Required | Aniline required for efficient reaction. | None (copper-free). |
| Linkage Stability | Stable bis-aryl hydrazone, but potentially labile at very low pH. | Exceptionally stable triazole ring. |
| Reaction Conditions | Requires acidic pH (4.5-6.0) and catalyst. | Physiological pH (~7.4), aqueous buffer. |
| Primary Application | ADCs (pH-sensitive release), surface immobilization, peptide labeling. | Live-cell imaging, in vivo chemistry, ADC construction, material science. |
Choosing the Right Tool:
-
Boc-HyNic is an excellent choice when pH-dependent release is a desired feature, such as in the design of ADCs intended to release their payload in the acidic environment of endosomes or lysosomes. The requirement for an aniline catalyst makes it slightly less streamlined than SPAAC for in vivo applications.
-
DBCO is the gold standard for applications requiring the highest level of bioorthogonality and stability. Its ability to react efficiently without a catalyst makes it the preferred method for live-cell labeling, in vivo imaging, and constructing highly stable bioconjugates where linker cleavage is not desired.
Conclusion
Both Boc-HyNic and DBCO represent highly evolved and powerful tools for modern bioconjugation. The aniline-catalyzed HyNic-4FB ligation offers a rapid and efficient method for forming a stable, yet potentially pH-responsive, hydrazone bond. In contrast, DBCO-mediated SPAAC provides an unparalleled combination of speed, stability, and bioorthogonality, enabling complex conjugations in the most sensitive biological systems without the need for a catalyst. A thorough understanding of their respective chemistries, reaction kinetics, and stability profiles, as detailed in this guide, empowers researchers to select the optimal functional group to advance their specific objectives in drug development, diagnostics, and fundamental science.
References
An In-Depth Technical Guide to the Solubility and Stability of Boc-HyNic-PEG2-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Boc-HyNic-PEG2-DBCO, a heterobifunctional linker critical in the field of bioconjugation. This molecule incorporates three key chemical entities: a Boc-protected hydrazinonicotinamide (HyNic) for hydrazone ligation, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and a polyethylene glycol (PEG2) spacer to enhance solubility and provide spatial separation. Understanding the physicochemical properties of this linker is paramount for its effective use in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.
Core Chemical Properties
This compound is designed for sequential or orthogonal bioconjugation strategies. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the HyNic moiety, allowing for controlled deprotection under acidic conditions prior to its reaction with an aldehyde or ketone. The DBCO group is readily available for a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a bioorthogonal process that proceeds efficiently under mild, aqueous conditions.
Solubility Profile
The solubility of this compound is significantly influenced by its constituent parts. The PEG2 spacer is incorporated specifically to improve solubility in aqueous and organic media, a common strategy for PEGylated reagents.[1][2][3][4][5] While specific quantitative data for a wide range of solvents is not extensively published, a general solubility profile can be summarized based on the properties of its components and data from suppliers.
Table 1: Summary of Qualitative and Quantitative Solubility Data
| Solvent | Solubility | Remarks | Citation |
| Dimethyl Sulfoxide (DMSO) | 10 mM | A common solvent for preparing stock solutions. Hygroscopic DMSO can impact solubility, so freshly opened solvent is recommended. | |
| Dimethylformamide (DMF) | Soluble | Anhydrous DMF is recommended to maintain the reactivity and stability of the linker. | |
| Aqueous Buffers (e.g., PBS) | Soluble | The PEG spacer enhances hydrophilicity. Solubility in aqueous solutions is a key feature of PEGylated DBCO compounds. For conjugation reactions, up to 20% co-solvent (like DMSO) may be used. | |
| Water | Soluble | The PEG chain imparts water solubility. | |
| Corn Oil | Soluble | A protocol for a different DBCO-PEG4-DBCO linker indicates solubility for in vivo applications. |
Note: The qualitative data is inferred from structurally related compounds. Empirical determination is recommended for specific applications.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses. The overall stability is a function of its three main components.
Storage: For long-term stability, the compound should be stored at –20°C , protected from light and moisture. For reconstituted reagents in solution, storage at -80°C is recommended to maintain long-term stability and prevent degradation from repeated freeze-thaw cycles.
Table 2: Stability Characteristics of this compound Components
| Component | Condition | Stability Profile | Remarks | Citation |
| Boc Group | Acidic (e.g., TFA, HCl) | Labile | Designed for cleavage under mild acidic conditions to deprotect the HyNic group. | |
| Basic, Nucleophilic | Stable | The Boc group is resistant to base-catalyzed hydrolysis and nucleophiles. | ||
| HyNic Group | Oxidative | Prone to oxidation | The free hydrazinopyridine moiety can be susceptible to oxidation, especially in solution. It is best stored as a salt, protected from light. | |
| Hydrazone Bond | Thermal, pH | Generally Stable | The bis-aryl hydrazone bond formed after conjugation is stable up to 92°C and over a pH range of 2.0-10.0. Under specific conditions (e.g., certain radiolabeling protocols), it may be subject to hydrolysis. | |
| DBCO Group | Thermal | Stable | The DBCO moiety is thermally stable. | |
| pH | Stable | Stable within physiological pH ranges (pH 4-10). | ||
| Azide-containing buffers | Unstable | DBCO will react with sodium azide; these buffers must be avoided. | ||
| Reducing Agents (e.g., TCEP) | Potentially Unstable | DBCO has been reported to be reactive towards TCEP. | ||
| Long-term storage in solution | Moderate | DBCO-modified antibodies can lose 3-5% of their reactivity over 4 weeks at 4°C or -20°C. |
Experimental Protocols
Detailed below are generalized protocols for determining the solubility and stability of this compound, as well as its use in a typical bioconjugation workflow.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of the linker in an aqueous buffer.
Caption: Workflow for determining aqueous solubility.
Protocol 2: Assessment of Stability in Plasma
This protocol evaluates the stability of a bioconjugate formed using the linker in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
Caption: In vitro plasma stability assay workflow.
Bioconjugation Workflow
The use of this compound enables a powerful, orthogonal bioconjugation strategy. A typical workflow involves linking an aldehyde- or ketone-containing biomolecule to an azide-containing biomolecule.
Caption: Orthogonal bioconjugation workflow.
This workflow highlights the versatility of the linker. The two conjugation steps can be performed sequentially, and because the reactions are bioorthogonal to each other and to most biological functional groups, high specificity and yield can be achieved.
References
- 1. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry and drug development, enabling the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1] This unique characteristic allows for sequential, stepwise conjugation, which minimizes the formation of undesirable homopolymers and self-conjugates, thereby ensuring the precise formation of well-defined bioconjugates.[2][3] This technical guide provides a comprehensive overview of the core principles, chemistries, applications, and methodologies associated with heterobifunctional crosslinkers.
The strategic advantage of heterobifunctional crosslinkers lies in their ability to facilitate a controlled, two-step conjugation process.[3] This is achieved by selecting a crosslinker with reactive groups that target different functional groups on the molecules to be conjugated. The most commonly targeted functional groups on proteins are primary amines (-NH2), found in lysine residues and the N-terminus, and sulfhydryl groups (-SH), found in cysteine residues.
Core Concepts
The fundamental structure of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that connects them. The nature of the reactive groups dictates which functional groups on the target biomolecules will be linked, while the length and chemical composition of the spacer arm can influence the stability, solubility, and steric hindrance of the final conjugate.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly categorized based on the chemistries of their reactive groups. The selection of an appropriate crosslinker is contingent upon the available functional groups on the target molecules and the desired characteristics of the resulting conjugate.
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most prevalent class of heterobifunctional crosslinkers. They typically feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl groups. The significant difference in the optimal pH for these reactions enables a highly controlled, two-step conjugation.
Photoreactive Crosslinkers: These crosslinkers possess a thermoreactive or spontaneously active group on one end and a photoreactive group on the other. The photoreactive group, such as an aryl azide or a diazirine, remains inert until activated by UV light. This "on-demand" reactivity provides temporal control over the crosslinking reaction and is particularly useful for non-specific conjugation to nearby molecules.
Quantitative Data of Common Heterobifunctional Crosslinkers
The choice of a heterobifunctional crosslinker is often guided by its physicochemical properties. The following tables summarize key quantitative data for some commonly used crosslinkers.
Table 1: Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Groups |
| SMCC | 334.32 | 8.3 | No | No | NHS ester, Maleimide |
| Sulfo-SMCC | 436.37 | 8.3 | Yes | No | Sulfo-NHS ester, Maleimide |
| MBS | 314.27 | 10.2 | No | No | NHS ester, Maleimide |
| GMBS | 280.26 | 7.3 | No | No | NHS ester, Maleimide |
| EMCS | 308.29 | 9.9 | No | No | NHS ester, Maleimide |
Data sourced from multiple references.
Table 2: PEGylated Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Groups |
| SM(PEG)2 | 490.49 | 17.6 | Yes | No | NHS ester, Maleimide |
| SM(PEG)4 | 578.60 | 24.9 | Yes | No | NHS ester, Maleimide |
| SM(PEG)8 | 754.81 | 39.5 | Yes | No | NHS ester, Maleimide |
| SM(PEG)12 | 865.92 | 53.3 | Yes | No | NHS ester, Maleimide |
Data sourced from multiple references.
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using SMCC
This protocol outlines the general procedure for conjugating a small-molecule drug containing a sulfhydryl group to an antibody using the heterobifunctional crosslinker SMCC.
Materials:
-
Antibody solution (in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
SMCC (dissolved in an organic solvent like DMSO or DMF)
-
Sulfhydryl-containing drug
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column or dialysis equipment
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol, optional)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Preparation: Prepare the antibody at a suitable concentration (e.g., 2-10 mg/mL) in the reaction buffer.
-
Activation of Antibody with SMCC:
-
Bring the SMCC solution to room temperature.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Remove the unreacted SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the reaction buffer.
-
-
Conjugation with Sulfhydryl-Containing Drug:
-
Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, a small molecule containing a sulfhydryl group can be added to react with any remaining maleimide groups.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.
-
Protocol 2: Crosslinking for Protein-Protein Interaction Studies followed by Immunoprecipitation
This protocol describes the use of a heterobifunctional crosslinker to stabilize protein-protein interactions within a cellular context, followed by immunoprecipitation to isolate the crosslinked complexes.
Materials:
-
Cultured cells
-
Photoreactive heterobifunctional crosslinker (e.g., NHS-ester/diazirine)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
UV lamp (e.g., 365 nm)
-
Immunoprecipitation reagents (antibodies, protein A/G beads)
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Cell Labeling with the Crosslinker:
-
Incubate the cultured cells with the photoreactive crosslinker for a specific period to allow for cell uptake and reaction of the NHS ester with intracellular proteins.
-
-
Photo-Crosslinking:
-
Expose the cells to UV light for a short duration to activate the photoreactive group and induce crosslinking between interacting proteins.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer to release the crosslinked protein complexes.
-
-
Immunoprecipitation:
-
Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex from the cell lysate.
-
-
Analysis:
-
Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners.
-
Visualization of Signaling Pathways and Mechanisms
GPCR/β-Arrestin Signaling Pathway
Heterobifunctional crosslinkers can be employed to study transient protein-protein interactions within signaling pathways, such as the interaction between a G-protein coupled receptor (GPCR) and β-arrestin. Upon agonist binding, the GPCR is phosphorylated by a G protein-coupled receptor kinase (GRK), which then promotes the recruitment of β-arrestin. β-arrestin binding desensitizes the receptor from further G-protein activation and can initiate G-protein-independent signaling cascades.
Reaction Mechanism of an NHS-ester/Maleimide Crosslinker
The two-step conjugation process with an NHS-ester/maleimide crosslinker, such as SMCC, relies on the differential reactivity of the two functional groups at different pH values.
Conclusion
Heterobifunctional crosslinkers are powerful and versatile tools that have significantly advanced the field of bioconjugation. Their capacity to facilitate controlled, stepwise reactions has enabled the creation of highly specific and well-defined bioconjugates for a broad range of applications, from fundamental research into protein-protein interactions to the development of targeted therapeutics like antibody-drug conjugates. A thorough understanding of their chemistries, properties, and the experimental protocols for their use is crucial for researchers, scientists, and drug development professionals seeking to leverage these reagents to their full potential.
References
PEGylation effects of the PEG2 spacer in bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Spacers in Bioconjugation
In the development of complex biotherapeutics like antibody-drug conjugates (ADCs), the linker connecting the biological moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug) is a critical component that dictates the conjugate's overall efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) chains are widely incorporated as spacers within these linkers to modulate the physicochemical properties of the final bioconjugate.[][2] PEGylation, the process of attaching PEG chains, can enhance solubility, reduce immunogenicity, and extend the circulating half-life of biotherapeutics.[][3]
This guide focuses specifically on the effects of the short, discrete diethylene glycol spacer, commonly referred to as the PEG2 spacer. While longer PEG chains are often employed for significant half-life extension, short spacers like PEG2 offer a nuanced set of advantages, particularly in balancing hydrophilicity and steric hindrance.
Core Physicochemical Effects of the PEG2 Spacer
The inclusion of a PEG2 spacer in a bioconjugate design primarily aims to fine-tune its properties by providing a minimal, hydrophilic bridge between two conjugated components. This addresses key challenges, especially when dealing with hydrophobic payloads.
Key Advantages:
-
Enhanced Solubility and Stability: Many potent therapeutic payloads are hydrophobic, which can lead to aggregation of the bioconjugate, compromising manufacturing, stability, and in vivo performance. The hydrophilic nature of the PEG2 spacer helps to counteract this hydrophobicity, improving the overall solubility and stability of the conjugate in aqueous environments. This is crucial for preventing aggregation and maintaining the biological activity of the therapeutic.
-
Reduced Steric Hindrance: While PEGylation is beneficial, long PEG chains can sometimes sterically hinder the interaction of the biomolecule with its target. The short length of the PEG2 spacer provides sufficient spatial separation to mitigate interference between the payload and the biomolecule's binding site without creating a large, obstructive polymer cloud.
-
Modulation of Pharmacokinetics (PK): The hydrodynamic size of a bioconjugate is a key determinant of its renal clearance. While longer PEG chains dramatically increase this size to prolong circulation half-life, a PEG2 spacer has a more subtle effect. It contributes to a modest increase in size and hydrophilicity which can help reduce clearance rates compared to a conjugate with no spacer, but without the pronounced effects of longer PEGs. This can be advantageous for applications requiring a shorter circulation time.
-
Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins. The PEG polymer and its associated water molecules can act as a shield, masking immunogenic epitopes on the protein surface. Even a short PEG2 spacer can contribute to this shielding effect, albeit to a lesser extent than longer chains.
graph "Physicochemical_Effects_of_PEG2_Spacer" {
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PEG2 [label="PEG2 Spacer\n(Diethylene Glycol)", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14, shape=ellipse];
// Primary Effects
Hydrophilicity [label="Increased\nHydrophilicity", fillcolor="#FBBC05", fontcolor="#202124"];
Spacing [label="Minimal Spatial\nSeparation", fillcolor="#FBBC05", fontcolor="#202124"];
// Secondary Consequences
Solubility [label="Improved Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"];
Stability [label="Reduced Aggregation\n& Improved Stability", fillcolor="#34A853", fontcolor="#FFFFFF"];
Steric [label="Reduced Steric\nHindrance", fillcolor="#34A853", fontcolor="#FFFFFF"];
PK_Mod [label="Subtle PK\nModulation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Negative/Challenge Node
Immuno [label="Minimal Immunogenic\nShielding", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
PEG2 -- Hydrophilicity [color="#202124", penwidth=2];
PEG2 -- Spacing [color="#202124", penwidth=2];
PEG2 -- Immuno [color="#202124", penwidth=2];
Hydrophilicity -- Solubility [color="#5F6368", penwidth=1.5];
Solubility -- Stability [color="#5F6368", penwidth=1.5];
Spacing -- Steric [color="#5F6368", penwidth=1.5];
Hydrophilicity -- PK_Mod [color="#5F6368", penwidth=1.5];
}
Figure 2: A generalized experimental workflow for creating and analyzing a PEG2-bioconjugate.
Conclusion
The PEG2 spacer, while one of the shortest PEG linkers, is a powerful tool in bioconjugation. It provides a strategic balance of properties, offering enhanced hydrophilicity to improve solubility and stability, while its minimal length helps to preserve the biological activity of the parent molecule by reducing steric hindrance. While it does not provide the dramatic pharmacokinetic extension of longer PEG chains, its subtle modulation of in-vivo properties can be optimal for certain therapeutic applications. The choice to incorporate a PEG2 spacer should be driven by the specific challenges of the bioconjugate, particularly the hydrophobicity of the payload and the need for spatial separation without compromising target interaction. As demonstrated by comparative data, even small changes in PEG spacer length can influence biological outcomes, underscoring the necessity of empirical validation in the design of advanced biotherapeutics.
References
Methodological & Application
Application Notes and Protocols for Boc Deprotection of HyNic Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the deprotection of the tert-butyloxycarbonyl (Boc) group from HyNic (6-hydrazinonicotinamide) linkers. HyNic linkers are pivotal in bioconjugation, enabling the stable coupling of molecules to biomolecules such as proteins and antibodies. The Boc group serves as a crucial protecting group for the reactive hydrazine moiety of the HyNic linker, preventing premature reactions and ensuring stability during storage and initial reaction steps.
The removal of the Boc group is a critical step to unmask the hydrazine, making it available for subsequent conjugation, typically with a 4-formylbenzamide (4FB) modified molecule to form a stable bis-aryl hydrazone bond. This deprotection can be performed as a distinct step prior to conjugation or, in some cases, in situ during the conjugation reaction under mildly acidic conditions.
Principle of Boc Deprotection
The Boc group is readily cleaved under acidic conditions. The most common reagent for this transformation is trifluoroacetic acid (TFA). The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate then rapidly decarboxylates to release carbon dioxide and the free hydrazine, which is protonated in the acidic medium to form a salt.[1]
It is important to note that the reaction produces gaseous byproducts (tert-butylene and carbon dioxide), and therefore, the reaction should not be performed in a closed system.[2]
Experimental Protocols
Two primary methodologies are employed for the Boc deprotection of HyNic linkers: a standard pre-conjugation deprotection using TFA and an in situ deprotection under mild acidic conjugation conditions.
Standard Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for Boc-HyNic modified small molecules, peptides, or other molecules that are stable to acidic conditions.
Materials:
-
Boc-HyNic labeled molecule
-
Anhydrous Dichloromethane (DCM)[1]
-
Trifluoroacetic Acid (TFA)[1]
-
(Optional) Scavengers such as triisopropylsilane (TIS) or water[3]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-HyNic modified compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For molecules with other acid-sensitive groups, start with a lower concentration of TFA (e.g., 20%) and monitor the reaction closely.
-
(Optional) Addition of Scavengers: If the molecule contains sensitive functional groups susceptible to alkylation by the released tert-butyl cation (e.g., tryptophan or methionine residues), add a scavenger such as TIS (2.5-5% v/v) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Typical reaction times range from 1 to 4 hours.
-
Work-up and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. To remove residual TFA, co-evaporate the residue with toluene (3 times). c. The resulting deprotected HyNic-linker is typically obtained as a TFA salt. For many applications, this salt can be used directly in the subsequent conjugation step.
-
Neutralization (Optional): a. If the free hydrazine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected HyNic-linker as a free base.
In Situ Deprotection during HyNic-4FB Conjugation
For many bioconjugation applications involving S-HyNic modified proteins, a separate, harsh deprotection step is not necessary. The acetone hydrazone protection of the commercially available S-HyNic linker is in equilibrium with the free hydrazine, and under the mildly acidic conditions of the conjugation reaction, the equilibrium shifts to expose the reactive hydrazine.
Procedure:
-
Modify the biomolecule with the S-HyNic linker according to the manufacturer's protocol.
-
Prepare the 4FB-modified biomolecule.
-
Combine the HyNic-modified and 4FB-modified biomolecules in a conjugation buffer at a mildly acidic pH (e.g., pH 6.0).
-
The mildly acidic conditions will slowly hydrolyze the protecting group, making the HyNic linker available for reaction with the 4FB linker to form the stable hydrazone bond.
Data Presentation: Reaction Conditions for Boc Deprotection
The optimal conditions for Boc deprotection can vary depending on the substrate. The following table provides a summary of common starting conditions for optimization.
| Reagent/Parameter | Concentration/Value | Solvent | Temperature | Typical Reaction Time | Notes and References |
| TFA | 20-50% (v/v) | DCM | 0 °C to RT | 1-4 hours | The most common method. Concentration and time can be adjusted based on substrate stability and reaction progress. |
| TFA | 95% (v/v) | Aqueous (with scavengers) | Room Temperature | 2-4 hours | Typically used for cleavage from solid-phase synthesis resins, but indicates the robustness of some linkers to high TFA concentrations. |
| HCl | 4M | 1,4-Dioxane | 0 °C to RT | 1-2 hours | An alternative to TFA, may be advantageous in cases where TFA salts are problematic. |
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temperature | 1-4 hours | A milder, non-TFA alternative that generates HCl in situ. |
| p-Toluenesulfonic acid | 2 equivalents | Neat (mechanochemical) | Room Temperature | 10 minutes | A solvent-free method, though work-up may require dissolution and filtration. |
| Water | - | Water | 100 °C | ~15 minutes | A green chemistry approach, but the high temperature may not be suitable for all substrates. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance around the Boc group. | - Increase the concentration of TFA (e.g., from 20% to 50%).- Extend the reaction time and monitor by LC-MS.- Allow the reaction to proceed at room temperature if started at 0°C.- Consider a stronger acid system like 4M HCl in dioxane. |
| Side Product Formation | - Alkylation of sensitive functional groups by the tert-butyl cation.- Degradation of other acid-labile protecting groups or moieties on the molecule. | - Add scavengers such as triisopropylsilane (TIS) or water to the reaction mixture.- Use milder deprotection conditions (lower TFA concentration, lower temperature).- Explore alternative, non-acidic deprotection methods if the substrate is highly acid-sensitive. |
| Difficulty in Product Detection by Mass Spectrometry | - The deprotected hydrazine exists as a TFA salt, which can suppress ionization or lead to complex spectra.- The free hydrazine may form adducts with components of the LC mobile phase (e.g., formic acid). | - Neutralize the TFA salt with a mild base (e.g., saturated NaHCO₃ wash or using a basic resin like Amberlyst A21) before analysis.- Use a mass spectrometry solvent system without formic acid if adduct formation is suspected. |
| Low Yield after Work-up | - The deprotected product (as a salt or free base) may have poor solubility in the extraction solvent.- The product may be partially soluble in the aqueous wash. | - If the product is a salt, try direct precipitation from the reaction mixture with a non-polar solvent like cold diethyl ether.- If the product is water-soluble, consider alternative work-up procedures like using a solid-phase extraction (SPE) cartridge or ion-exchange resin. |
Visualizations
Caption: Chemical mechanism of TFA-mediated Boc deprotection of a HyNic linker.
Caption: Experimental workflow for the Boc deprotection of a HyNic linker using TFA.
Caption: Decision tree for choosing the appropriate Boc deprotection strategy for HyNic linkers.
References
Step-by-step guide for antibody conjugation with Boc-HyNic-PEG2-DBCO
An Application Note and Protocol for the Step-by-Step Conjugation of Antibodies using the Boc-HyNic-PEG2-DBCO Linker.
Introduction
The development of precisely engineered antibody conjugates, such as Antibody-Drug Conjugates (ADCs), is a cornerstone of targeted therapeutics and advanced diagnostic assays. The choice of linker is critical, dictating the stability, specificity, and efficacy of the final conjugate. The bifunctional linker, this compound, offers a versatile and controlled approach to bioconjugation. It leverages two distinct and highly efficient chemical reactions: hydrazone ligation and strain-promoted azide-alkyne cycloaddition (SPAAC), or "copper-free click chemistry".
This molecule features a Boc-protected 4-hydrazinonicotinamide (HyNic) group, a flexible polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group.[1] The HyNic moiety, after deprotection, reacts specifically with aldehyde groups, which can be generated on the antibody's carbohydrate domains.[] The DBCO group enables covalent linkage to an azide-functionalized payload (e.g., a cytotoxic drug, a fluorescent dye, or a nanoparticle) via the bioorthogonal SPAAC reaction.[][4] The integrated PEG spacer enhances the solubility of the conjugate and reduces potential steric hindrance, which can help maintain the antibody's binding affinity.[5]
This document provides a detailed, step-by-step protocol for the preparation, conjugation, and characterization of an antibody conjugate using the this compound linker.
Principle of the Method
The conjugation strategy involves a three-stage process that ensures a site-specific and stable linkage between the antibody and the payload.
-
Antibody Modification : The process begins with the gentle oxidation of the cis-diol groups within the carbohydrate (glycan) residues on the antibody's Fc region. Sodium meta-periodate is used to convert these diols into reactive aldehyde groups. This site-specific modification directs the conjugation away from the antigen-binding sites, preserving the antibody's immunoreactivity.
-
Linker Attachment (Hydrazone Ligation) : The Boc (tert-Butyloxycarbonyl) protecting group on the HyNic moiety of the linker is removed under mild acidic conditions. The now-active HyNic linker is then reacted with the aldehyde-functionalized antibody. This reaction forms a stable hydrazone bond, covalently attaching the DBCO-functionalized linker to the antibody.
-
Payload Conjugation (Copper-Free Click Chemistry) : The final step involves the reaction of the DBCO-modified antibody with a payload that has been pre-functionalized with an azide group. The DBCO and azide groups react spontaneously and with high specificity through strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage, yielding the final antibody conjugate. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring a clean and efficient conjugation.
Experimental Protocols
Phase 1: Antibody Preparation (Generation of Aldehyde Groups)
This protocol describes the controlled oxidation of antibody glycans.
Materials:
-
Glycosylated Antibody (e.g., IgG)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution: 100 mM in ddH₂O (prepare fresh)
-
Quenching Solution: 1 M Glycerol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Buffer Exchange: Prepare the antibody in ice-cold Oxidation Buffer at a concentration of 1-5 mg/mL. If the antibody is in a buffer containing amines (like Tris) or glycerol, it must be exchanged into the Oxidation Buffer using a desalting column.
-
Oxidation Reaction:
-
On ice and protected from light, add the freshly prepared NaIO₄ solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 10 minutes on ice.
-
Purification: Immediately purify the aldehyde-modified antibody from excess reagents using a desalting column equilibrated with PBS (Phosphate-Buffered Saline), pH 7.4.
-
Quantification: Measure the concentration of the recovered antibody using a spectrophotometer at 280 nm (A280).
Phase 2: Linker Activation and Conjugation to Antibody
This phase involves the deprotection of the Boc group and subsequent hydrazone ligation.
Materials:
-
Aldehyde-modified antibody from Phase 1
-
This compound linker
-
Deprotection Solution: 1 M HCl or 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 1 M Sodium Bicarbonate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: PBS, pH 7.4
Procedure:
-
Linker Deprotection:
-
Dissolve the this compound linker in a minimal amount of organic solvent (e.g., DCM).
-
Add the Deprotection Solution and stir at room temperature for 30-60 minutes.
-
Neutralize the reaction carefully with the Neutralization Solution.
-
Note: Specific deprotection conditions may vary. Consult the supplier's data sheet. Alternatively, if the deprotected linker is available, proceed to the next step.
-
-
Linker Preparation: Dissolve the deprotected HyNic-PEG2-DBCO linker in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Hydrazone Ligation:
-
To the aldehyde-modified antibody (in Conjugation Buffer), add a 20- to 50-fold molar excess of the deprotected linker stock solution. The final concentration of organic solvent (DMF/DMSO) should not exceed 10% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification: Remove excess, unreacted linker by buffer exchange using a desalting column or through dialysis against PBS, pH 7.4. The resulting product is the DBCO-modified antibody.
Phase 3: Final Conjugation via Copper-Free Click Chemistry
This protocol details the final SPAAC reaction to attach the payload.
Materials:
-
DBCO-modified antibody from Phase 2
-
Azide-functionalized payload (drug, dye, etc.)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Payload Preparation: Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO, water) to create a stock solution.
-
Click Reaction:
-
To the DBCO-modified antibody, add a 1.5- to 10-fold molar excess of the azide-payload.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the reactivity of the payload.
-
-
Final Purification: Purify the final antibody conjugate to remove unreacted payload and other reagents. The preferred method is Size Exclusion Chromatography (SEC), which separates molecules based on size. Protein A chromatography can also be used.
Phase 4: Characterization of the Antibody Conjugate
Methods:
-
Spectrophotometry (UV-Vis):
-
Measure the absorbance of the final conjugate at 280 nm (for the antibody) and at the specific λmax of the payload (if it has a chromophore).
-
Calculate the antibody concentration and the Drug-to-Antibody Ratio (DAR).
-
-
SDS-PAGE:
-
Analyze the conjugate by SDS-PAGE under reducing and non-reducing conditions.
-
Compare the bands to the unconjugated antibody to confirm a shift in molecular weight, indicating successful conjugation.
-
-
Mass Spectrometry (MS):
-
Use techniques like MALDI-TOF or ESI-MS to determine the precise mass of the conjugate, confirming the number of payloads attached.
-
Data Presentation
Table 1: Summary of Recommended Reaction Parameters
| Step | Parameter | Recommended Value | Notes |
| Antibody Oxidation | Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| NaIO₄ Concentration | 1-2 mM (final) | Higher concentrations risk over-oxidation. | |
| Incubation Time/Temp | 30 min / 4°C | Protect from light to prevent side reactions. | |
| Hydrazone Ligation | Linker:Antibody Molar Ratio | 20:1 to 50:1 | Ratio should be optimized for desired modification level. |
| Reaction Time/Temp | 2-4 hours / Room Temp | Monitor reaction progress if possible. | |
| Organic Solvent % (v/v) | < 10% | High concentrations can denature the antibody. | |
| Click Chemistry (SPAAC) | Payload:Antibody Molar Ratio | 1.5:1 to 10:1 | Start with a 7.5-fold molar excess. |
| Reaction Time/Temp | 4-12 hours / Room Temp | Can be performed overnight at 4°C for sensitive payloads. |
Table 2: Calculation of Drug-to-Antibody Ratio (DAR) using UV-Vis
| Parameter | Formula / Description |
| Correction Factor (CF) | CF = A280 of payload / Amax of payload |
| Antibody Concentration (M) | [Ab] = (A280 - (Amax × CF)) / εAb,280 |
| Payload Concentration (M) | [Payload] = Amax / εPayload,max |
| Drug-to-Antibody Ratio (DAR) | DAR = [Payload] / [Ab] |
| Where A280 and Amax are the absorbance values of the conjugate at 280 nm and the payload's maximum absorbance wavelength, respectively. ε represents the molar extinction coefficient. |
Signaling Pathways and Logical Relationships
References
Application Notes: Synthesis of Antibody-Drug Conjugates (ADCs) using a Boc-HyNic-PEG2-DBCO Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2] The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[][4] This document provides a detailed protocol for the synthesis of an ADC using a bifunctional, cleavable linker, Boc-HyNic-PEG2-DBCO .
This heterobifunctional linker features two distinct reactive moieties for a two-step conjugation strategy:
-
A Dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-modified antibody.[5] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, preserving the integrity of the antibody.
-
A Boc-protected 6-hydrazinonicotinamide (HyNic) group. Following removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the exposed hydrazine moiety reacts with a carbonyl group (aldehyde or ketone) on a payload molecule to form a pH-sensitive hydrazone bond. This hydrazone linkage is designed to be stable in the bloodstream (pH 7.4) but is cleaved in the acidic environment of cellular lysosomes (pH 4.5-5.0), ensuring targeted release of the cytotoxic drug.
The polyethylene glycol (PEG) spacer enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final ADC. This protocol outlines the necessary steps, from antibody modification and linker conjugation to purification and characterization of the final ADC.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-provided | Targeting moiety |
| This compound Linker | Commercial Vendor | Bifunctional linker for conjugation |
| NHS-PEG4-Azide | Commercial Vendor | For introducing azide groups onto the antibody |
| Carbonyl-containing Cytotoxic Payload | User-provided | Therapeutic agent to be conjugated |
| Phosphate Buffered Saline (PBS), pH 7.4 | Standard Lab Supply | Buffer for antibody manipulation and conjugation reactions |
| Borate Buffer, pH 8.5 | Standard Lab Supply | Buffer for HyNic-carbonyl ligation |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Standard Lab Supply | Solvent for dissolving linker and payload |
| Trifluoroacetic Acid (TFA) | Standard Lab Supply | Reagent for Boc deprotection |
| Aniline | Standard Lab Supply | Catalyst for hydrazone formation |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | For buffer exchange and purification of antibody and conjugates |
| Zeba™ Spin Desalting Columns | Thermo Fisher | For removal of excess small molecules |
| UV-Vis Spectrophotometer | Standard Lab Equip. | For determining protein concentration and Drug-to-Antibody Ratio (DAR) |
| HIC-HPLC System | Standard Lab Equip. | For characterization and DAR determination |
| LC/MS System | Standard Lab Equip. | For confirmation of conjugation and mass analysis |
Experimental Workflow
The synthesis of the ADC is a sequential, three-stage process. First, the antibody is functionalized with azide groups. Second, the DBCO moiety of the linker is conjugated to the azide-modified antibody via SPAAC. Finally, the linker's Boc protecting group is removed, and the cytotoxic payload is attached via hydrazone ligation.
Detailed Experimental Protocols
Stage 1: Antibody Azide Modification
This protocol introduces azide functional groups onto the antibody by modifying surface-exposed lysine residues.
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange into PBS (pH 7.4).
-
Use an appropriate centrifugal filter unit (e.g., Amicon® Ultra, 10K MWCO) for this purpose. Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Azide Modification Reaction:
-
Prepare a fresh 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the NHS-PEG4-Azide solution to the antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Antibody (Azide-mAb):
-
Remove excess, unreacted NHS-PEG4-Azide using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with PBS, pH 7.4.
-
Alternatively, perform repeated buffer exchanges using a centrifugal filter unit.
-
The purified Azide-mAb can be stored at 4°C for immediate use or at -80°C for long-term storage.
-
Stage 2: Linker Conjugation via SPAAC
This step conjugates the this compound linker to the Azide-mAb through a copper-free click chemistry reaction.
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
-
Add a 2- to 4-fold molar excess of the this compound stock solution to the purified Azide-mAb solution.
-
Incubate the reaction mixture overnight (12-16 hours) at 4°C with gentle agitation. Alternatively, incubate for 2-4 hours at room temperature.
-
-
Purification of mAb-Linker Conjugate:
-
Purify the conjugate (mAb-linker-Boc) from unreacted linker using a centrifugal filter unit (10K MWCO).
-
Wash the conjugate by repeatedly diluting with PBS (pH 7.4) and concentrating. Repeat this wash step at least three times to ensure complete removal of excess linker.
-
Stage 3: Payload Conjugation via Hydrazone Ligation
This final stage involves the deprotection of the Boc group followed by the reaction of the unmasked HyNic linker with a carbonyl-containing payload.
-
Boc Deprotection:
-
To the purified mAb-linker-Boc conjugate, add a solution of trifluoroacetic acid (TFA) to a final concentration of 1-5% (v/v). Note: This is a critical step that requires optimization. Start with a low concentration and short incubation time to avoid antibody denaturation.
-
Incubate on ice for 15-30 minutes. The acidic conditions cleave the Boc group, exposing the reactive hydrazine.
-
Immediately neutralize the reaction and remove the TFA by buffer exchange into a conjugation buffer (e.g., Borate Buffer, pH 8.5, or PBS with 150 mM NaCl, pH 7.4). Use a centrifugal filter unit for rapid buffer exchange.
-
-
Payload Preparation:
-
Prepare a 10 mM stock solution of the carbonyl-containing cytotoxic payload in anhydrous DMSO.
-
-
Hydrazone Ligation:
-
Add a 5- to 10-fold molar excess of the payload stock solution to the deprotected mAb-linker-NH2 conjugate.
-
Add aniline to a final concentration of 1-10 mM. Aniline serves as a catalyst to accelerate the formation of the hydrazone bond.
-
Incubate the reaction for 4-12 hours at room temperature, protected from light.
-
-
Final ADC Purification:
-
Purify the final ADC from excess payload and catalyst using a centrifugal filter unit (10K MWCO) with PBS, pH 7.4.
-
Perform at least four wash cycles to ensure the removal of all unconjugated payload, as residual free drug can lead to significant off-target toxicity.
-
ADC Characterization and Data
The final ADC product must be thoroughly characterized to determine its concentration, Drug-to-Antibody Ratio (DAR), and purity.
Quantitative Parameters
The following table summarizes typical reaction parameters and expected outcomes for this protocol.
| Parameter | Recommended Value / Range | Purpose / Comment |
| Antibody Modification | ||
| NHS-PEG4-Azide Molar Excess | 10-20 fold | To achieve sufficient azide functionalization on lysine residues. |
| Reaction Time | 1-2 hours | Incubation time for the NHS-ester reaction at room temperature. |
| Linker Conjugation (SPAAC) | ||
| Linker Molar Excess | 2-4 fold | To drive the SPAAC reaction to completion. |
| Reaction Time | 12-16 hours @ 4°C | Standard incubation time for efficient copper-free click chemistry. |
| Payload Conjugation | ||
| Payload Molar Excess | 5-10 fold | To ensure efficient hydrazone bond formation. |
| Aniline Catalyst Conc. | 1-10 mM | To catalyze the hydrazone ligation. |
| Final ADC | ||
| Expected DAR | 2-4 | A typical range for functional and therapeutically effective ADCs. |
| Purity | >95% | Determined by HIC-HPLC or SEC-HPLC. |
Characterization Methods
-
Concentration Measurement: Determine the final ADC concentration by measuring its absorbance at 280 nm using a UV-Vis spectrophotometer.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the drug has a unique absorbance wavelength distinct from the antibody, DAR can be calculated by measuring absorbance at 280 nm (for protein) and the specific wavelength for the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for determining DAR and assessing the homogeneity of the ADC population. Species with different numbers of conjugated drugs will have different retention times due to changes in hydrophobicity.
-
-
Mass Spectrometry (MS): Use LC/MS analysis on the deglycosylated and/or reduced ADC to confirm the successful conjugation and determine the mass of the light and heavy chains, which will confirm the number of attached drug-linker moieties.
Mechanism of Action
The synthesized ADC functions through a multi-step process to deliver its cytotoxic payload specifically to target cells.
-
Circulation: The ADC circulates systemically after administration.
-
Binding: The antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the cell internalizes the ADC-antigen complex via endocytosis.
-
Trafficking: The complex is trafficked within the cell inside an endosome.
-
Lysosomal Fusion: The endosome fuses with a lysosome, an organelle containing various degradative enzymes and characterized by an acidic internal pH (4.5-5.0).
-
Drug Release: The low pH environment of the lysosome cleaves the acid-labile hydrazone bond of the linker, releasing the active cytotoxic payload into the cytoplasm.
-
Apoptosis: The free drug can then bind to its intracellular target (e.g., microtubules or DNA), inducing cell cycle arrest and apoptosis, thereby killing the cancer cell.
References
Application Notes and Protocols for Live Cell Imaging Using Boc-HyNic-PEG2-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The ability to visualize and track biomolecules within their native environment provides invaluable insights into their function, localization, and interactions. This document provides detailed application notes and protocols for the use of a versatile heterobifunctional linker, Boc-HyNic-PEG2-DBCO , in live cell imaging applications, particularly focusing on antibody-based labeling and internalization studies.
This compound is a linker that incorporates three key functionalities:
-
Boc-protected Hydrazinonicotinamide (HyNic): The HyNic moiety allows for the chemoselective formation of a stable hydrazone bond with aldehydes or ketones. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled activation of the hydrazine for conjugation.[1][2]
-
Polyethylene Glycol (PEG2) spacer: A short, hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate, reduces steric hindrance, and minimizes non-specific interactions.[1]
-
Dibenzocyclooctyne (DBCO): This strained alkyne enables copper-free "click chemistry" through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-modified molecules.[1][3] This bioorthogonal reaction is highly efficient and biocompatible, making it ideal for live cell applications.
This unique combination of features makes this compound an excellent tool for a two-step labeling strategy. First, an antibody of interest can be modified with the HyNic end of the linker. Subsequently, the DBCO group can be "clicked" with an azide-functionalized probe, such as a fluorescent dye, for visualization in live cells. This approach is particularly valuable for studying antibody-drug conjugate (ADC) internalization, receptor trafficking, and other dynamic cell surface events.
Data Presentation
Table 1: Quantitative Parameters for this compound Labeling and Imaging
| Parameter | Typical Value/Range | Notes |
| Antibody Modification | ||
| Molar Ratio (Linker:Antibody) | 10:1 to 30:1 | Optimization is recommended for each antibody to achieve the desired Degree of Labeling (DOL). |
| Degree of Labeling (DOL) | 2 - 8 linkers per antibody | Higher DOL may lead to antibody aggregation or reduced antigen binding. |
| Boc Deprotection | ||
| Acid Concentration (TFA) | 1-5% in an organic solvent | Mild acidic conditions are crucial to avoid antibody denaturation. |
| Deprotection Time | 15 - 30 minutes | Monitor reaction progress to avoid over-exposure to acid. |
| Hydrazone Ligation | ||
| pH | 6.0 - 7.4 | Hydrazone formation is most efficient at slightly acidic to neutral pH. |
| Reaction Time | 2 - 4 hours at RT, or overnight at 4°C | Reaction can be accelerated with aniline as a catalyst. |
| SPAAC Reaction in Live Cells | ||
| DBCO-Antibody Concentration | 1 - 10 µg/mL | Optimal concentration depends on the cell type and target antigen expression. |
| Azide-Fluorophore Concentration | 1 - 20 µM | Titration is necessary to achieve a good signal-to-noise ratio while minimizing background. |
| Incubation Time | 15 - 60 minutes | The reaction is typically fast at 37°C. |
| Live Cell Imaging | ||
| Signal-to-Noise Ratio (SNR) | >10 | A higher SNR allows for clearer visualization of the signal over background fluorescence. |
| Cell Viability | ||
| Post-Labeling Viability | >90% | Cell viability should be assessed to ensure the labeling process is not cytotoxic. |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the steps to conjugate the this compound linker to an antibody.
Materials:
-
Antibody of interest (e.g., anti-HER2, anti-EGFR) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Modification Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Trifluoroacetic acid (TFA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into Modification Buffer to remove any primary amine-containing substances (e.g., Tris buffer).
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Linker Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
-
Antibody Modification (Amine Coupling):
-
While this specific linker has a HyNic group for hydrazone ligation, a common approach for attaching such linkers to antibodies is through an NHS ester derivative that reacts with lysines. Assuming an NHS ester version of this linker for initial antibody attachment for a more general protocol:
-
Add a 10-30 fold molar excess of the this compound-NHS ester to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
Remove excess linker and buffer exchange the antibody into a storage buffer (e.g., PBS, pH 7.4) using a desalting column.
-
-
Boc Deprotection:
-
Caution: This step involves acid and should be performed carefully to avoid antibody denaturation.
-
Prepare a fresh solution of 1-5% TFA in an organic solvent compatible with your antibody (e.g., a small amount of acetonitrile, ensuring the final organic solvent concentration is low).
-
Add the TFA solution to the antibody conjugate and incubate for 15-30 minutes at room temperature.
-
Immediately neutralize the reaction by adding a suitable base (e.g., 1 M HEPES, pH 8.5) to bring the pH back to neutral.
-
Purify the deprotected antibody-HyNic-PEG2-DBCO conjugate using a desalting column, exchanging it into a hydrazone ligation compatible buffer (e.g., PBS, pH 7.0).
-
Protocol 2: Live Cell Imaging of Antibody Internalization
This protocol details the use of the DBCO-modified antibody for live cell imaging of receptor-mediated endocytosis.
Materials:
-
Cells expressing the target antigen (e.g., SK-BR-3 for HER2, A431 for EGFR)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free medium supplemented with serum and HEPES)
-
DBCO-modified antibody (from Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Azide-PEG4-Cyanine5)
-
Nuclear stain (e.g., Hoechst 33342)
-
Live-cell imaging system (e.g., confocal microscope with an environmental chamber)
Procedure:
-
Cell Seeding:
-
Seed the cells onto a glass-bottom imaging dish and allow them to adhere and grow to 50-70% confluency.
-
-
Antibody Incubation:
-
Dilute the DBCO-modified antibody in pre-warmed complete culture medium to a final concentration of 1-10 µg/mL.
-
Replace the medium in the imaging dish with the antibody-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator to allow the antibody to bind to the cell surface receptors.
-
-
Wash:
-
Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound antibody.
-
-
Click Reaction (SPAAC):
-
Prepare a solution of the azide-fluorophore in live-cell imaging medium at a final concentration of 1-20 µM.
-
Add the azide-fluorophore solution to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
-
Wash and Counterstain:
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove the excess azide-fluorophore.
-
If desired, add a nuclear stain like Hoechst 33342 to the final wash and incubate for 5-10 minutes.
-
-
Live Cell Imaging:
-
Replace the medium with fresh, pre-warmed live-cell imaging medium.
-
Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
Acquire images over time using the appropriate laser lines and filters for the chosen fluorophore and nuclear stain. Time-lapse imaging will allow for the visualization of antibody internalization.
-
Protocol 3: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of the labeling procedure.
Materials:
-
Cells treated as in Protocol 2
-
Untreated control cells
-
Cell viability reagent (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells, or a commercial kit like Live/Dead™ Viability/Cytotoxicity Kit)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare Cells:
-
After the live cell imaging experiment, or in a parallel experiment, have wells with untreated cells and cells that have undergone the full antibody and fluorophore labeling procedure.
-
-
Stain for Viability:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. This typically involves a short incubation with the dye(s).
-
-
Image and Quantify:
-
Acquire fluorescence images of the stained cells.
-
Quantify the number of live and dead cells in both the treated and untreated populations.
-
Calculate the percentage of viable cells. A viability of >90% in the treated sample compared to the control is generally considered good.
-
Mandatory Visualization
Caption: Experimental workflow for live cell imaging.
Caption: Simplified HER2 signaling pathway.
Caption: Simplified EGFR signaling pathway.
References
Application Notes and Protocols for Boc-HyNic-PEG2-DBCO in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boc-HyNic-PEG2-DBCO
This compound is a heterobifunctional linker designed for the advanced construction of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). This linker combines three key chemical moieties to enable a highly controlled, two-step conjugation strategy, leading to the creation of homogeneous and stable bioconjugates.[1][]
-
Boc-HyNic (tert-Butyloxycarbonyl-6-hydrazinonicotinamide): This component provides a protected hydrazine group.[1] The Boc protecting group ensures the linker's stability during initial conjugation steps and can be selectively removed under mild acidic conditions to reveal the reactive HyNic moiety. The deprotected HyNic group reacts specifically with aldehydes or ketones to form a stable hydrazone bond. This reaction is particularly useful for site-specific antibody conjugation, where an aldehyde can be enzymatically introduced onto the antibody backbone.
-
PEG2 (Polyethylene Glycol, 2 units): The short, hydrophilic PEG spacer enhances the aqueous solubility of the linker and the final conjugate.[1] This can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic profile of the resulting ADC.[3]
-
DBCO (Dibenzocyclooctyne): This strained alkyne moiety is a key component for copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO group reacts with exceptionally high efficiency and specificity with azide-functionalized molecules (e.g., cytotoxic payloads, imaging agents) under mild, physiological conditions, forming a stable triazole linkage.
The strategic combination of these functionalities allows for a modular and efficient approach to drug conjugate development. Typically, the DBCO end of the linker is first reacted with an azide-bearing payload. The resulting Payload-Linker construct is then conjugated to an aldehyde-modified antibody via the deprotected HyNic group.
Key Advantages in Drug Delivery
The unique structure of this compound offers several advantages in the development of targeted therapeutics:
-
Site-Specific Conjugation: Enables precise control over the location of drug attachment on the antibody, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This is a significant improvement over traditional stochastic methods that target lysine or cysteine residues, which produce heterogeneous mixtures.
-
Improved Pharmacokinetics and Safety: The hydrophilic PEG spacer can improve the solubility and stability of the ADC, potentially leading to a longer circulation half-life and a better safety profile by reducing off-target toxicity.
-
High Reaction Efficiency: Both the hydrazone ligation and the SPAAC click reaction are highly efficient, ensuring high yields of the final conjugate under mild, biocompatible conditions.
-
Enhanced Stability: The resulting hydrazone and triazole linkages provide high stability in systemic circulation, preventing premature drug release. Hydrazone bonds are designed to be stable at physiological pH (~7.4) but can be engineered to be cleavable in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within target cells.
Data Presentation: Comparative Performance of Linker Technologies
While specific data for ADCs constructed using this compound is not publicly available, the following tables summarize representative data for the classes of chemistries it employs. This data provides a benchmark for expected performance.
Table 1: Comparative Plasma Stability of Cleavable Linker Types This table illustrates the relative stability of different linker chemistries in plasma, which is critical for minimizing off-target toxicity. Hydrazone linkers, while pH-sensitive, can be engineered for substantial stability at physiological pH.
| Linker Type | Release Mechanism | Matrix | Stability Metric | Value | Reference |
| Hydrazone | Acid Hydrolysis (pH-sensitive) | Human Plasma | Half-life (t½) | Variable, structure-dependent | |
| Val-Cit-PABC | Cathepsin B Cleavage | Human & Cyno. Monkey Plasma | % Released Payload | <1% after 6 days | |
| Val-Cit-PABC | Cathepsin B Cleavage | Rat Plasma | % Released Payload | 2.5% after 6 days | |
| Disulfide | Glutathione Reduction | Human Plasma | Half-life (t½) | ~26 hours | |
| Thioether (Non-cleavable) | Proteolytic Degradation | Human Plasma | High | High stability |
Table 2: Impact of PEG Linker on ADC Properties This table demonstrates how hydrophilic PEG linkers can improve the properties of an ADC, leading to better in vivo performance.
| Property | ADC without PEG Linker | ADC with Hydrophilic PEG Linker | Rationale | Reference |
| Aggregation | Prone to aggregation, especially with hydrophobic payloads | Reduced aggregation and increased solubility | The PEG chain provides a hydrophilic shield. | |
| Plasma Clearance | Faster clearance | Slower clearance, prolonged half-life | Reduced non-specific interactions with serum proteins. | |
| Achievable DAR | Limited by hydrophobicity-induced aggregation | Higher DARs are often achievable (e.g., 8) | PEG mitigates the increasing hydrophobicity of higher drug loads. | |
| In Vivo Efficacy | Potentially reduced due to poor PK profile | Often enhanced due to improved tumor accumulation | Better pharmacokinetics lead to more effective drug delivery. |
Table 3: Representative In Vitro Cytotoxicity of ADCs This table shows typical IC50 values for ADCs against antigen-positive and antigen-negative cell lines. A large difference in IC50 values indicates high target specificity.
| ADC Target | Linker-Payload | Cell Line (Antigen Status) | IC50 (ng/mL) | Reference |
| HER2 | Val-Cit-MMAE | SK-BR-3 (HER2-positive) | 10.5 | |
| HER2 | Val-Cit-MMAE | MDA-MB-468 (HER2-negative) | > 10,000 | |
| Trop-2 | SY02-DXd | CFPAC-1 (Trop-2 positive) | Sub-nanomolar range | |
| Trop-2 | SY02-MMAE | CFPAC-1 (Trop-2 positive) | Sub-nanomolar range |
Experimental Protocols & Methodologies
The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization will be required for specific antibodies, payloads, and experimental conditions.
Diagram: Overall Experimental Workflow
Protocol 1: Synthesis of Payload-DBCO-Linker Complex via SPAAC
Objective: To conjugate the azide-functionalized cytotoxic payload to the this compound linker.
Materials:
-
Azide-functionalized payload
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction vessel protected from light
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized payload in the chosen solvent to a final concentration of 10-20 mM.
-
Dissolve this compound in the same solvent to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
In the reaction vessel, combine the azide-payload solution with a 1.2 to 1.5 molar excess of the this compound solution.
-
Ensure the final solvent concentration is suitable for both reactants.
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The reaction should be protected from light and agitated gently.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Upon completion, the product can be purified by reversed-phase HPLC to remove unreacted starting materials.
-
Confirm the identity of the purified Payload-Linker complex by mass spectrometry.
-
Protocol 2: Site-Specific Antibody-Linker Conjugation
Objective: To conjugate the purified Payload-Linker complex to a site-specifically modified antibody. This protocol assumes the antibody has been pre-modified to contain a reactive aldehyde group.
Materials:
-
Aldehyde-modified antibody in a suitable buffer (e.g., PBS, pH 6.0-7.0)
-
Purified Payload-Linker complex from Protocol 1
-
Boc deprotection reagent (e.g., Trifluoroacetic acid, TFA)
-
Neutralization buffer (e.g., PBS, pH 7.4)
-
Aniline catalyst solution (optional, 10-100 mM in reaction buffer)
Procedure:
-
Boc Deprotection of Payload-Linker Complex:
-
Dissolve the purified Payload-Linker complex in a minimal amount of organic solvent.
-
Add a solution of 10-20% TFA in an appropriate solvent (e.g., Dichloromethane).
-
Stir at room temperature for 30-60 minutes. Monitor deprotection by LC-MS.
-
Evaporate the TFA and solvent under reduced pressure. The resulting deprotected linker is now ready for conjugation.
-
-
Hydrazone Ligation:
-
Dissolve the deprotected Payload-Linker complex in a conjugation-compatible solvent (e.g., DMSO).
-
Add a 5- to 10-fold molar excess of the deprotected Payload-Linker solution to the aldehyde-modified antibody solution. The final concentration of organic solvent should typically be kept below 10% to maintain antibody integrity.
-
If catalysis is desired to increase reaction rate, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC can be stored in a suitable buffer at 4°C (short-term) or -80°C (long-term).
-
Protocol 3: Characterization of the Final ADC
Objective: To determine the purity, integrity, and drug-to-antibody ratio (DAR) of the final ADC.
Method 1: Hydrophobic Interaction Chromatography (HIC) for DAR Determination
-
Principle: HIC separates ADC species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different numbers of drugs (DAR 0, 1, 2, etc.) can be resolved.
-
Procedure:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Inject 10-50 µg of the purified ADC.
-
Elute with a descending salt gradient to a low-salt mobile phase (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Monitor absorbance at 280 nm.
-
Integrate the peak areas corresponding to each DAR species. Calculate the average DAR using the weighted average of the peak areas.
-
Method 2: LC-MS for DAR and Identity Confirmation
-
Principle: Mass spectrometry provides a direct measurement of the mass of the ADC components, allowing for unambiguous DAR calculation.
-
Procedure:
-
For analysis of light and heavy chains, first reduce the ADC by adding Dithiothreitol (DTT) to a final concentration of 10-20 mM and incubating at 37°C for 30 minutes.
-
Inject the reduced or intact ADC onto a reversed-phase LC column coupled to a high-resolution mass spectrometer.
-
Deconvolute the resulting mass spectra to determine the masses of the unconjugated and drug-conjugated antibody chains (or the intact ADC).
-
Calculate the average DAR based on the relative abundance of each species.
-
Diagram: ADC Internalization and Payload Release
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody, and free drug payload
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the various treatment solutions to the appropriate wells. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of solubilization solution to each well and mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using appropriate software (e.g., GraphPad Prism).
-
Diagram: Logic of Cytotoxicity Assay
References
Application Notes and Protocols for Protein and Peptide Labeling using Boc-HyNic-PEG2-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-HyNic-PEG2-DBCO is a heterobifunctional linker designed for the precise and efficient dual labeling of proteins, peptides, and other biomolecules. This reagent incorporates two distinct reactive functionalities, enabling a sequential and controlled bioconjugation strategy. The key features of this compound include a Boc-protected hydrazinonicotinamide (HyNic) group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1]
The Boc-protected HyNic moiety allows for controlled hydrazone bond formation with aldehyde or ketone groups after deprotection under acidic conditions.[1] This reaction is highly specific and efficient. The DBCO group facilitates copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal click chemistry reaction that enables covalent labeling with azide-modified molecules under mild, physiological conditions.[][3] The PEG2 spacer enhances solubility and minimizes steric hindrance during conjugation.[1]
This bifunctional nature makes this compound an invaluable tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), the construction of multifunctional probes for imaging and diagnostics, and the assembly of complex biomolecular structures.
Principles of the Chemistries
The utility of this compound lies in the orthogonal nature of its two reactive groups, allowing for a two-step labeling workflow.
1. Boc Deprotection and HyNic-Aldehyde/Ketone Ligation:
The HyNic group is initially protected by a tert-butyloxycarbonyl (Boc) group to prevent premature reactions. This protecting group is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the reactive hydrazine functionality. The deprotected HyNic moiety can then react with an aldehyde or ketone on a target biomolecule to form a stable hydrazone bond. This reaction is typically carried out at a slightly acidic to neutral pH.
2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
The DBCO group is a strained alkyne that reacts specifically and rapidly with an azide-functionalized molecule without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly efficient and can be performed in complex biological media, making it ideal for labeling sensitive biomolecules.
The combination of these two chemistries allows for the sequential attachment of two different molecules to a protein or peptide, providing precise control over the final conjugate's structure and function.
Data Presentation
The following tables summarize key quantitative data related to the chemistries involved in labeling with this compound.
Table 1: Boc Deprotection Conditions
| Reagent | Concentration | Solvent | Temperature (°C) | Time | Notes |
| Trifluoroacetic acid (TFA) | 1-10% (v/v) | Dichloromethane (DCM) or Water | Room Temperature | 30 min - 2 h | Common and efficient method. |
| Hydrochloric acid (HCl) | 4 M | Dioxane or Methanol | Room Temperature | 30 min - 4 h | Effective alternative to TFA. |
| Oxalyl chloride | 3 equivalents | Methanol | Room Temperature | 1 - 4 h | Mild conditions with good yields. |
Table 2: HyNic-Aldehyde Ligation Parameters
| Parameter | Value | Conditions | Reference |
| pH Range | 4.5 - 7.4 | Aqueous buffers | |
| Reaction Time | 1 - 16 hours | Room Temperature or 4°C | |
| Molar Ratio (HyNic:Aldehyde) | 1:1 to 1:5 | Dependent on protein and aldehyde accessibility | |
| Second-Order Rate Constant | 0.01 - 100 M⁻¹s⁻¹ | pH 7.4, aniline catalysis can significantly increase rates | |
| Hydrolytic Stability | More stable at neutral pH, labile at acidic pH | pH-dependent |
Table 3: DBCO-Azide (SPAAC) Reaction Parameters
| Parameter | Value | Conditions | Reference |
| pH Range | 6.0 - 8.5 | Aqueous buffers (e.g., PBS) | |
| Reaction Time | 1 - 12 hours | Room Temperature or 37°C | |
| Molar Ratio (DBCO:Azide) | 1:1.5 to 1:10 | Dependent on application and molecule concentrations | |
| Second-Order Rate Constant | ~0.1 - 1 M⁻¹s⁻¹ | Physiological conditions | |
| Copper Catalyst | Not required | Bioorthogonal |
Table 4: Determination of Degree of Labeling (DOL) for DBCO
| Parameter | Symbol | Value | Reference |
| Molar Extinction Coefficient of DBCO at ~309 nm | εDBCO | ~12,000 M⁻¹cm⁻¹ | |
| Molar Extinction Coefficient of IgG at 280 nm | εIgG | ~203,000 M⁻¹cm⁻¹ | |
| Correction Factor for DBCO absorbance at 280 nm | CF | ~0.90 |
Experimental Protocols
Here we provide detailed protocols for a dual-labeling workflow using this compound. This workflow assumes the protein of interest will first be modified with an aldehyde, then reacted with the deprotected HyNic moiety of the linker, followed by the reaction of the DBCO group with an azide-functionalized molecule.
Protocol 1: Introduction of Aldehyde Groups onto the Target Protein
This protocol describes the generation of aldehyde groups on a protein by periodate oxidation of N-terminal serine or threonine residues.
Materials:
-
Protein of interest with an N-terminal serine or threonine
-
Sodium meta-periodate (NaIO₄)
-
Phosphate Buffered Saline (PBS), pH 6.0
-
Glycerol
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Dissolve the protein in PBS, pH 6.0, to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of 100 mM NaIO₄ in PBS, pH 6.0.
-
Add the NaIO₄ solution to the protein solution to a final concentration of 2 mM.
-
Incubate the reaction mixture in the dark for 20 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 5 minutes at room temperature.
-
Remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 6.0.
-
The resulting aldehyde-modified protein is now ready for conjugation with the HyNic linker.
Protocol 2: Dual Labeling of an Aldehyde-Modified Protein
This protocol outlines the sequential labeling of an aldehyde-modified protein first with this compound and then with an azide-functionalized molecule.
Part A: Boc Deprotection of the Linker
-
Dissolve this compound in a suitable organic solvent (e.g., DMF or DMSO).
-
Add an equal volume of 20% TFA in water.
-
Incubate at room temperature for 30 minutes.
-
Remove the TFA by lyophilization or evaporation under vacuum.
-
Resuspend the deprotected HyNic-PEG2-DBCO in conjugation buffer (e.g., PBS, pH 6.0).
Part B: Hydrazone Ligation
-
To the aldehyde-modified protein from Protocol 1, add a 10- to 20-fold molar excess of the deprotected HyNic-PEG2-DBCO linker.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess linker using a desalting column equilibrated with PBS, pH 7.4. The protein is now labeled with the DBCO moiety.
Part C: DBCO-Azide Cycloaddition (SPAAC)
-
To the DBCO-labeled protein, add a 5- to 10-fold molar excess of the azide-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a drug).
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C.
-
The final dual-labeled protein conjugate can be purified from excess azide reagent by size exclusion chromatography (SEC) or dialysis.
Protocol 3: Characterization of the Dual-Labeled Protein
1. Determination of DBCO Labeling (Degree of Labeling - DOL): The DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).
-
Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ x CF)] / εprotein
-
DBCO Concentration (M) = A₃₀₉ / εDBCO
-
DOL = Moles of DBCO / Moles of Protein
2. SDS-PAGE Analysis: Analyze the protein at each stage of the conjugation process by SDS-PAGE to monitor the increase in molecular weight corresponding to the addition of the linker and the second molecule.
3. Mass Spectrometry: For more precise characterization, use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass of the final conjugate.
Mandatory Visualizations
Caption: Overall experimental workflow for dual labeling of proteins.
References
Application Notes and Protocols for the Experimental Workflow of Creating PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers. PROTACs are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] The modular nature of a PROTAC, consisting of a target protein ligand (warhead), an E3 ligase ligand, and a connecting linker, allows for systematic optimization of its pharmacological properties.[1][4] PEG linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide precise control over the spatial arrangement of the two ligands, which is critical for the formation of a stable and productive ternary complex.
Introduction to PROTAC Technology with PEG Linkers
PROTACs function by bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.
The linker is a critical component that significantly influences a PROTAC's efficacy. The length, composition, and attachment points of the linker are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase). Alkyl and PEG chains are the most common linker motifs. PEG linkers, in particular, offer advantages in tuning physicochemical properties like solubility and cell permeability. The optimal linker length and composition must be determined empirically for each specific POI and E3 ligase pair to achieve maximal degradation efficiency, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
PROTAC Synthesis with PEG Linkers: A Modular Approach
The synthesis of PROTACs with PEG linkers is typically performed in a modular fashion, allowing for the convergent assembly of the final molecule. This involves the synthesis or acquisition of the warhead, the E3 ligase ligand, and a bifunctional PEG linker, followed by their sequential coupling. Key synthetic strategies include amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Visualizing the Synthetic Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SPAAC Reactions with DBCO Linkers
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Dibenzocyclooctyne (DBCO) linkers. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for a SPAAC reaction?
A1: For optimal results, a molar excess of one of the reactants is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1][2] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency.[2]
Q2: What are the recommended temperature and duration for a SPAAC reaction with DBCO?
A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 2 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some cases, incubation for up to 48 hours may be necessary to maximize the yield.
Q3: Which solvents and buffers are most compatible with DBCO-mediated SPAAC reactions?
A3: SPAAC reactions with DBCO are compatible with a variety of solvents, including aqueous buffers like Phosphate-Buffered Saline (PBS) and organic solvents such as DMSO and DMF. For bioconjugation, aqueous buffers are preferred. If a DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid protein precipitation. Studies have shown that the choice of buffer can significantly impact reaction rates, with HEPES buffer at pH 7 exhibiting higher rate constants compared to PBS at the same pH.
Q4: Can I use buffers containing sodium azide?
A4: No, it is critical to avoid buffers containing sodium azide, as the azide in the buffer will compete with your azide-functionalized molecule, thereby inhibiting the desired conjugation reaction with the DBCO linker.
Q5: How does pH affect the efficiency of the SPAAC reaction?
A5: The pH of the reaction medium can influence the reaction rate. Generally, higher pH values have been observed to increase reaction rates for SPAAC reactions. However, the stability of the biomolecules involved must be taken into consideration. For most bioconjugation applications, a pH range of 7 to 9 is commonly used.
Q6: How can I monitor the progress of my SPAAC reaction?
A6: The progress of a SPAAC reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group, which is around 310 nm. As the reaction proceeds and the DBCO is consumed, this peak will diminish. Additionally, techniques such as SDS-PAGE, HPLC, and mass spectrometry can be used to analyze the formation of the conjugate product.
Troubleshooting Guide
Problem 1: Low or no conjugation yield.
| Possible Cause | Solution |
| One or more of the reacting molecules is not labeled correctly. | Confirm that both the azide and DBCO labels have been successfully incorporated into your molecules of interest. |
| Degraded DBCO reagent. | DBCO reagents, especially NHS esters, can be sensitive to moisture and degrade over time. Use fresh reagents and allow them to come to room temperature before opening to prevent condensation. |
| Suboptimal reaction conditions. | Optimize the molar ratio, temperature, and reaction time. Consider increasing the concentration of one of the reactants or raising the temperature if your biomolecules are stable under those conditions. |
| Incompatible buffer. | Switch to a different buffer system. For instance, HEPES buffer has been shown to result in higher reaction rates compared to PBS. Ensure the buffer does not contain any competing azides or thiols. |
| Steric hindrance. | If conjugating a small molecule to a large protein, the DBCO or azide group may be sterically hindered. The inclusion of a PEG linker between the reactive moiety and the molecule can increase the distance and reduce steric hindrance, thereby improving reaction rates. |
Problem 2: Precipitation of proteins during the reaction.
| Possible Cause | Solution |
| High concentration of organic solvent. | If using an organic solvent like DMSO or DMF to dissolve a hydrophobic DBCO reagent, ensure the final concentration in the aqueous reaction mixture is low (typically below 15-20%) to prevent protein precipitation. |
| Protein instability under reaction conditions. | The pH or temperature of the reaction may be affecting the stability of your protein. Adjust the pH to a more suitable range for your specific protein and consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Quantitative Data Summary
Table 1: Effect of Buffer and pH on SPAAC Reaction Rates
Data summarized from a study using sulfo-DBCO-amine and an azide-modified glucopyranoside at 25°C and 37°C.
| Buffer | pH | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Second-Order Rate Constant (k₂) at 37°C (M⁻¹s⁻¹) |
| PBS | 7 | 0.32 - 0.85 | - |
| HEPES | 7 | 0.55 - 1.22 | - |
| MES | 5 | - | - |
| Borate | 10 | - | - |
| DMEM | - | 0.59 - 0.97 | - |
| RPMI | - | 0.27 - 0.77 | - |
Table 2: Recommended Reaction Parameters for SPAAC with DBCO Linkers
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | Can be inverted if the azide-containing molecule is in limited supply. |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. |
| Reaction Time | 2 - 12 hours | Can be extended up to 48 hours for challenging reactions or when performed at lower temperatures. |
| pH | 7.0 - 9.0 | Higher pH can increase reaction rates, but biomolecule stability should be considered. |
| Organic Solvent (if used) | < 20% | To avoid precipitation of proteins. |
Experimental Protocols
Detailed Methodology for a Typical Protein-Small Molecule Conjugation using SPAAC with a DBCO Linker
This protocol describes the conjugation of an azide-modified protein with a DBCO-functionalized small molecule.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized small molecule.
-
Anhydrous DMSO or DMF.
-
Quenching reagent (e.g., Tris buffer, 1M, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing).
Procedure:
-
Preparation of Reactants:
-
Ensure the azide-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in an azide-free and amine-free buffer.
-
Prepare a stock solution of the DBCO-functionalized small molecule in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the DBCO-reagent stock solution to the protein solution.
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted DBCO-NHS esters (if used for labeling), add a quenching solution like Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted small molecule and by-products using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger protein conjugate from the smaller unreacted molecules.
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer to remove small molecules.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight.
-
Use UV-Vis spectrophotometry to determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the incorporated DBCO-containing molecule at its specific absorbance maximum.
-
Mass spectrometry can be used for more precise characterization of the conjugate.
-
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A typical experimental workflow for a SPAAC conjugation reaction.
Caption: A decision tree to troubleshoot low-yield SPAAC reactions.
References
Technical Support Center: A Troubleshooting Guide for Boc Deprotection Steps
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. However, the seemingly straightforward acid-catalyzed removal of the Boc group can present a variety of challenges. This guide provides a comprehensive resource for troubleshooting common issues encountered during Boc deprotection, presented in a clear question-and-answer format to directly address experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
Incomplete deprotection is one of the most frequent issues. Several factors can contribute to this problem:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in dioxane are common reagents. The presence of water can also reduce the effective acidity of the reaction medium.[1][2][3]
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are fast at room temperature, some substrates require longer reaction times or gentle heating.
-
Troubleshooting:
-
Extend the reaction time and monitor the progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gently warm the reaction, but be cautious if your molecule contains other temperature-sensitive functional groups.
-
-
-
Steric Hindrance: A sterically hindered Boc-protected amine can be less accessible to the acidic reagent, slowing down the deprotection rate.
-
Troubleshooting:
-
Employ stronger acidic conditions or longer reaction times.
-
-
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will be inefficient.
-
Troubleshooting:
-
Choose a solvent system in which your starting material is fully soluble.
-
-
Q2: I'm observing side products after deprotection. What are they and how can I prevent them?
A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation intermediate that is generated. Electron-rich aromatic rings (like in tryptophan), thiols (in cysteine), and thioethers (in methionine) are particularly susceptible to this side reaction.
-
Prevention with Scavengers: To prevent tert-butylation, "cation scavengers" should be added to the reaction mixture. These scavengers trap the reactive tert-butyl cation.
-
Common Scavengers:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective carbocation scavengers, particularly useful for protecting tryptophan and methionine residues.
-
Thioanisole: Often used to protect methionine.
-
Anisole: A general-purpose scavenger.
-
Water: Can also act as a scavenger.
-
1,2-Ethanedithiol (EDT): Effective in preventing side reactions with tryptophan.
-
-
Q3: How can I monitor the progress of my deprotection reaction?
Careful monitoring is crucial to determine the optimal reaction time and ensure complete conversion.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly effective as it produces a colored spot (usually purple) with the newly formed primary or secondary amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl group, which appears around 1.4 ppm.
Q4: My compound contains other acid-sensitive groups. What are my options for Boc deprotection?
When dealing with substrates that have other acid-labile groups (e.g., t-butyl esters, acetals), standard strong acid conditions can be problematic. Milder or alternative deprotection methods should be considered:
-
Milder Acidic Conditions: Try using more dilute acid solutions or running the reaction at a lower temperature (e.g., 0 °C) and carefully monitoring the progress.
-
Alternative Reagents:
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and provides a mild and selective method for N-Boc deprotection.
-
Lewis Acids: Catalytic amounts of Lewis acids like Sn(OTf)₂ can effectively remove the Boc group.
-
-
Thermal Deprotection: In some cases, simply heating the substrate in a suitable solvent like trifluoroethanol (TFE), methanol, or a dioxane/water mixture can induce thermolytic cleavage of the Boc group without the need for acidic reagents.
Q5: What is the best way to work up a Boc deprotection reaction performed with TFA?
The workup procedure depends on the properties of your deprotected compound.
-
For Non-Water-Soluble Amines: After the reaction is complete, the excess TFA and solvent can be removed by rotary evaporation. To ensure all TFA is removed, co-evaporation with a solvent like toluene is often employed. The resulting TFA salt can sometimes be used directly in the next step. To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
For Water-Soluble Amines: An ion-exchange resin can be used to remove the TFA salt. Alternatively, if the product precipitates as a salt, it can be isolated by filtration and washed.
Quantitative Data Summary
The following table summarizes common acidic conditions for Boc deprotection. The optimal conditions will vary depending on the specific substrate and the presence of other functional groups.
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-100% | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 2 hours |
| Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | Room Temp | 15 min - 1 hour |
| Hydrogen Chloride (HCl) | 1M | Ethyl Acetate | Room Temp | 1 - 4 hours |
| Oxalyl Chloride | 3 equivalents | Methanol (MeOH) | Room Temp | 1 - 4 hours |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for many common substrates.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to tert-butylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly or neutralized as described in the FAQ section.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is often faster and can be advantageous if the hydrochloride salt of the product is a crystalline solid.
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane or a suitable co-solvent like methanol.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl).
-
Reaction: Stir the mixture at room temperature. The deprotection is often complete in less than 30 minutes.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.
Mandatory Visualization
References
Technical Support Center: Enhancing the Stability of ADCs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered when working with Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: My ADC with a PEG linker is showing significant aggregation. What are the potential causes and how can I troubleshoot this?
A1: ADC aggregation, particularly with hydrophobic payloads, is a common challenge. While PEG linkers are designed to increase hydrophilicity, several factors can still contribute to aggregation.[1][2][3]
Potential Causes:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.[4][5]
-
Insufficient PEG Linker Length: Shorter PEG chains may not provide enough of a hydrophilic shield to effectively counteract the hydrophobicity of the payload.
-
Inappropriate Linker Architecture: Linear PEG linkers might be less effective at shielding hydrophobic payloads compared to branched or pendant PEG structures, especially at high DARs.
-
Suboptimal Formulation Conditions: The buffer pH, ionic strength, and presence of certain excipients can significantly influence ADC stability.
-
Conjugation Process: The use of organic co-solvents to dissolve the linker-payload can sometimes denature the antibody, leading to aggregation.
Troubleshooting Strategies:
-
Optimize the Drug-to-Antibody Ratio (DAR):
-
Aim for a lower DAR (typically 2-4) to reduce hydrophobicity. While a higher DAR can increase potency, it often comes at the cost of stability.
-
Utilize site-specific conjugation techniques to produce more homogeneous ADCs with a defined DAR.
-
-
Select an Appropriate PEG Linker:
-
Increase PEG Length: Experiment with longer PEG chains (e.g., PEG8, PEG12, PEG24) to enhance the hydrophilic properties of the ADC.
-
Consider Branched PEG Linkers: For high DAR ADCs, branched or pendant PEG linkers can offer superior shielding of the hydrophobic payload, leading to improved pharmacokinetics.
-
-
Optimize Formulation and Buffer Conditions:
-
pH Screening: Perform a pH screening study to identify the optimal pH for your specific ADC, avoiding its isoelectric point where aggregation is more likely.
-
Excipient Screening: Evaluate the effect of adding stabilizers such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., glycine, arginine) to the formulation buffer.
-
-
Refine the Conjugation Process:
-
Minimize the concentration of organic co-solvents used to dissolve the linker-payload.
-
Explore alternative, less denaturing co-solvents.
-
Q2: I am observing premature release of the payload from my ADC in plasma stability studies. What could be the reason and how can I improve linker stability?
A2: Premature payload release is a critical issue that can lead to off-target toxicity and reduced efficacy. The stability of the linker is paramount to ensure the payload is delivered specifically to the target cells.
Potential Causes:
-
Linker Chemistry: Certain linker chemistries are inherently more susceptible to cleavage in the bloodstream.
-
Acid-sensitive linkers (e.g., hydrazones): These can be hydrolyzed in the slightly acidic tumor microenvironment but may also show some instability in plasma.
-
Disulfide-based linkers: These are designed to be cleaved by the high concentration of glutathione inside cells but can be susceptible to reduction by other thiols in the plasma.
-
-
Steric Hindrance: Insufficient steric shielding around the cleavable bond can make it more accessible to plasma enzymes or other cleavage agents.
Troubleshooting Strategies:
-
Select a More Stable Linker Chemistry:
-
Enzyme-cleavable linkers (e.g., valine-citrulline): These linkers are generally stable in plasma due to the presence of protease inhibitors and are specifically cleaved by lysosomal enzymes like Cathepsin B inside the target cell.
-
Non-cleavable linkers (e.g., thioether): These provide the highest plasma stability as they rely on the complete degradation of the antibody in the lysosome to release the payload.
-
-
Increase Steric Hindrance around the Linker:
-
Longer PEG Chains: A longer PEG linker can provide a protective "shield" that reduces the accessibility of the cleavable bond to plasma components.
-
Branched PEG Architecture: Branched linkers can create a more crowded environment around the payload, further enhancing stability.
-
-
Modify the Conjugation Site:
-
Site-specific conjugation to more sterically hindered sites on the antibody can help protect the linker from premature cleavage.
-
Data Presentation
The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length and architecture on key ADC properties.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| ADC Construct | PEG Linker Length | Clearance (mL/day/kg) |
| MMAE-based ADC | No PEG | ~15 |
| MMAE-based ADC | PEG2 | ~10 |
| MMAE-based ADC | PEG4 | ~7 |
| MMAE-based ADC | PEG8 | ~5 |
| MMAE-based ADC | PEG12 | ~5 |
| MMAE-based ADC | PEG24 | ~5 |
Data adapted from Burke et al., 2017. This table demonstrates that increasing the PEG linker length generally leads to a decrease in the clearance rate of the ADC, indicating a longer circulation time.
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Pharmacokinetics (DAR 8)
| Linker Architecture | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data adapted from studies on trastuzumab-DM1 conjugates. At a high drug-to-antibody ratio, a pendant (branched) PEG linker architecture resulted in lower clearance compared to a linear PEG linker, suggesting improved pharmacokinetic properties.
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Based Drug Conjugates
| Conjugate | PEG Linker | Cytotoxicity Reduction (fold change vs. No PEG) |
| HM | No PEG | 1 |
| HP4KM | 4 kDa PEG | 4.5 |
| HP10KM | 10 kDa PEG | 22 |
Data from a study on miniaturized affibody-based drug conjugates. This table shows that while longer PEG chains can improve pharmacokinetics, they may also lead to a reduction in in vitro cytotoxicity, a trade-off that needs to be considered during ADC design.
Table 4: In Vivo Efficacy of ADCs with Different PEG Linkers in a Xenograft Model
| ADC Construct | PEG Linker | Tumor Growth Inhibition (%) |
| Control (No PEG) | - | (Baseline) |
| ADC with PEG8 | PEG8 | Significant inhibition |
| ADC with PEG12 | PEG12 | Significant inhibition |
| ADC with PEG24 | PEG24 | Significant inhibition |
Qualitative and quantitative overview from available literature. The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased accumulation in the tumor tissue.
Experimental Protocols
1. Protocol for Aggregation Analysis by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
HPLC or UHPLC system with a UV detector
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peak / (Area of Aggregate Peak + Area of Monomer Peak)) * 100
2. Protocol for Hydrophilicity Assessment by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of different ADC constructs. A shorter retention time indicates a more hydrophilic ADC.
Materials:
-
ADC sample
-
HIC column (e.g., a butyl or phenyl-based column)
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Methodology:
-
System Preparation: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% Mobile Phase A) at a constant flow rate.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the bound ADC.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Compare the retention times of different ADC constructs. Shorter retention times correlate with lower hydrophobicity (higher hydrophilicity).
3. Protocol for In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker and the rate of premature payload release in plasma.
Materials:
-
ADC sample
-
Human or animal plasma
-
Incubator at 37°C
-
Method for separating the ADC from released payload (e.g., precipitation, SPE)
-
LC-MS/MS system for payload quantification
Methodology:
-
Incubation: Incubate the ADC sample in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Sample Processing: At each time point, stop the reaction and process the sample to separate the free payload from the ADC.
-
Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the percentage of released payload over time to determine the stability of the ADC in plasma.
Visualizations
Caption: ADC internalization and mechanism of action.
References
Technical Support Center: Heterobifunctional Crosslinkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered when using heterobifunctional crosslinkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their crosslinking experiments in a question-and-answer format.
Q1: What are the most common reasons for low or no conjugation efficiency?
A1: Low or no yield of the desired conjugate is a frequent issue. Several factors can contribute to this problem.
-
Hydrolysis of Reactive Groups: Heterobifunctional crosslinkers often contain moisture-sensitive reactive groups, such as N-hydroxysuccinimide (NHS) esters. These groups can hydrolyze in aqueous solutions, rendering the crosslinker inactive. The rate of hydrolysis for NHS esters is highly dependent on pH and temperature.[1][2][3][4]
-
Suboptimal Reaction pH: Each reactive group on a heterobifunctional crosslinker has an optimal pH range for efficient conjugation. For example, NHS esters react most efficiently with primary amines at a pH of 7.2-8.5, while maleimide groups react with sulfhydryl groups optimally at a pH of 6.5-7.5.[5] Performing the reaction outside of these optimal ranges can significantly reduce yield.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or sulfhydryl groups will compete with the target molecules for reaction with the crosslinker, thereby reducing the conjugation efficiency.
-
Inaccessible or Oxidized Target Functional Groups: The target functional groups (e.g., lysines, cysteines) on the protein surface may be sterically hindered or, in the case of cysteines, oxidized to form disulfide bonds, making them unavailable for conjugation.
-
Low Protein Concentration: Dilute protein solutions can lead to lower conjugation efficiency. A higher concentration of the target protein can improve the reaction kinetics.
Troubleshooting Steps:
-
Ensure Fresh Reagents: Prepare stock solutions of the crosslinker immediately before use in an anhydrous solvent like DMSO or DMF. Do not store reconstituted crosslinkers.
-
Optimize Reaction Buffer: Use amine-free and sulfhydryl-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction.
-
Control Reaction pH: Carefully control the pH of the reaction to match the optimal range for the specific reactive groups of your crosslinker.
-
Reduce Disulfide Bonds: If targeting cysteine residues, consider a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the availability of free sulfhydryl groups.
-
Increase Protein Concentration: Concentrate your protein solution before initiating the conjugation reaction. A starting concentration of >0.5 mg/mL is often recommended.
-
Optimize Crosslinker-to-Protein Molar Ratio: The optimal molar ratio of crosslinker to protein should be determined empirically. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.
Q2: I am observing significant self-conjugation or polymerization of my protein. How can I prevent this?
A2: Self-conjugation or polymerization is a common pitfall, especially when the target protein contains both functional groups that the heterobifunctional crosslinker can react with.
-
Sequential Conjugation Strategy: The primary strategy to prevent self-conjugation is to perform a two-step (or sequential) conjugation reaction. This involves:
-
Activation: Reacting the first protein with one end of the heterobifunctional crosslinker.
-
Purification: Removing the excess, unreacted crosslinker. This is a critical step to prevent the second protein from reacting with free crosslinker.
-
Conjugation: Adding the second protein to react with the second reactive group of the crosslinker now attached to the first protein.
-
Troubleshooting Steps:
-
Efficient Removal of Excess Crosslinker: Ensure the complete removal of the unreacted crosslinker after the first reaction step. Size-exclusion chromatography (desalting columns) or dialysis are effective methods.
-
Control Stoichiometry: Carefully control the molar ratio of the crosslinker to the first protein to minimize the chances of a single protein molecule reacting with both ends of the crosslinker.
Q3: My final conjugate appears to be unstable, and I'm losing my payload. What could be the cause?
A3: The stability of the linkage formed by the crosslinker is crucial, particularly for applications like antibody-drug conjugates (ADCs).
-
Retro-Michael Reaction: The thioether bond formed between a maleimide group and a cysteine thiol can be reversible, especially in a thiol-rich environment like the intracellular space (due to glutathione). This can lead to payload migration and off-target effects.
Troubleshooting Steps:
-
Post-Conjugation Hydrolysis: To create a more stable linkage, the succinimide ring of the maleimide-thiol adduct can be intentionally hydrolyzed to a ring-opened form. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation is complete. The ring-opened structure is significantly more stable and resistant to thiol exchange.
-
Use of Stabilized Maleimides: Consider using next-generation maleimides that are designed to accelerate this stabilizing ring-opening hydrolysis.
Quantitative Data Summary
The following tables provide quantitative data to aid in experimental design and troubleshooting.
Table 1: Hydrolysis Half-life of NHS Esters at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
This data highlights the critical importance of performing NHS ester reactions promptly and at an appropriate pH to minimize hydrolysis.
Table 2: pH Dependence of Maleimide Group Stability
| pH Range | Stability and Reactivity | Recommendation |
| < 6.5 | Reaction with thiols is slow. | Use only if the target molecule is unstable at higher pH; expect longer reaction times. |
| 6.5 - 7.5 | Optimal for selective reaction with thiols. | Recommended pH range for most maleimide-thiol conjugations. |
| > 7.5 | Increased rate of hydrolysis and potential for side reactions with amines (e.g., lysine residues). | Avoid unless the selective reaction with thiols is not critical. |
| 8.5 - 14 | Rapid hydrolysis. | Not recommended for conjugation. |
This table illustrates the narrow pH window for optimal and specific maleimide-thiol conjugation.
Table 3: Comparison of SMCC and Sulfo-SMCC Crosslinkers
| Feature | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-SMCC (Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Solubility | Insoluble in water; must be dissolved in an organic solvent (e.g., DMSO, DMF) first. | Water-soluble due to the presence of a sulfonate group. |
| Membrane Permeability | Yes | No |
| Applications | Crosslinking intracellular proteins. | Crosslinking cell surface proteins and applications where organic solvents should be avoided. |
| Reactive Groups | NHS ester (amine-reactive) and Maleimide (sulfhydryl-reactive) | NHS ester (amine-reactive) and Maleimide (sulfhydryl-reactive) |
| Spacer Arm Length | 8.3 Å | 8.3 Å |
The choice between SMCC and Sulfo-SMCC often depends on the location of the target proteins and the tolerance of the experimental system to organic solvents.
Experimental Protocols
This section provides detailed methodologies for key experiments involving heterobifunctional crosslinkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC
This protocol outlines the general procedure for conjugating a thiol-containing drug to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-containing drug molecule
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris or glycine)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an appropriate conjugation buffer. If the buffer contains primary amines, it must be exchanged.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10 mM).
-
Antibody Activation:
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Removal of Excess SMCC: Immediately after the incubation, remove the unreacted SMCC using a desalting column equilibrated with the conjugation buffer.
-
Drug Conjugation:
-
Immediately add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.
-
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unconjugated drug and other byproducts.
Protocol 2: Crosslinking Mass Spectrometry (XL-MS) of a Protein Complex
This protocol provides a general workflow for identifying protein-protein interactions using a heterobifunctional crosslinker and mass spectrometry.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., HEPES buffer)
-
Heterobifunctional crosslinker (e.g., Sulfo-SMCC)
-
Quenching buffer (e.g., ammonium bicarbonate)
-
Urea
-
DTT (dithiothreitol)
-
Iodoacetamide
-
Trypsin
-
Mass spectrometer
Procedure:
-
Crosslinking Reaction:
-
Incubate the protein complex with the crosslinker. The optimal crosslinker-to-protein ratio and incubation time need to be determined empirically. A 30-minute incubation at room temperature is a good starting point.
-
-
Quenching: Stop the reaction by adding a quenching buffer.
-
Denaturation and Reduction: Denature the proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding DTT and incubating.
-
Alkylation: Alkylate the free sulfhydryl groups by adding iodoacetamide and incubating in the dark.
-
Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin overnight.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the crosslinked peptides from the MS/MS data. This will reveal which amino acid residues from which proteins were in close proximity.
Protocol 3: Analysis of Crosslinked Products by SDS-PAGE and Western Blot
This protocol describes how to visualize the results of a crosslinking reaction.
Materials:
-
Crosslinked protein sample
-
SDS-PAGE loading buffer (with and without reducing agent)
-
Polyacrylamide gels
-
Electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody specific to one of the target proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix the crosslinked sample with SDS-PAGE loading buffer. For analyzing disulfide-linked crosslinkers, run samples with and without a reducing agent (e.g., DTT or β-mercaptoethanol).
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Visualization:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. Crosslinked products will appear as higher molecular weight bands compared to the non-crosslinked proteins.
-
Western Blotting: Transfer the proteins from the gel to a membrane. Probe the membrane with a primary antibody against one of the proteins of interest, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate. This will specifically identify the bands containing the protein of interest and its crosslinked partners.
-
Visualizations
Diagram 1: General Workflow for Two-Step Heterobifunctional Crosslinking
Caption: A diagram illustrating the sequential two-step reaction process using a heterobifunctional crosslinker.
Diagram 2: Signaling Pathway - Crosslinking of β2-Adrenergic Receptor to G-protein
Caption: A simplified signaling pathway of the β2-adrenergic receptor, showing where a heterobifunctional crosslinker would be used to capture the interaction with its G-protein.
References
Technical Support Center: Purification of Boc-HyNic-PEG2-DBCO Conjugates
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with Boc-HyNic-PEG2-DBCO conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound and their respective reactivities?
A1: this compound is a heterobifunctional linker with three key components:
-
Boc-HyNic (tert-butyloxycarbonyl-hydrazinonicotinamide): The HyNic (hydrazinonicotinamide) moiety is protected by a Boc group. The Boc group is acid-labile and can be removed under anhydrous acidic conditions to reveal the hydrazine group.[1] This hydrazine is then available for conjugation to molecules containing aldehydes or ketones, forming a stable hydrazone bond.
-
PEG2 (Polyethylene Glycol): The short, two-unit polyethylene glycol spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance during conjugation.[2]
-
DBCO (Dibenzocyclooctyne): This is a strained alkyne that reacts specifically with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is also known as "copper-free click chemistry" because it does not require a cytotoxic copper catalyst, making it suitable for bioconjugation.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at –20°C in a sealed container, protected from light and moisture.[2] Many reagents used in bioconjugation, such as those with NHS esters, are moisture-sensitive. To prevent degradation, the vial should be allowed to warm to room temperature before opening.
Q3: How can I confirm the successful synthesis or integrity of the this compound conjugate?
A3: A combination of analytical techniques can be used:
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance around 309 nm, which can be used for qualitative confirmation.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can confirm the exact mass of the conjugate, verifying its identity.
-
HPLC: High-Performance Liquid Chromatography, particularly Reverse-Phase HPLC (RP-HPLC), can be used to assess the purity of the conjugate.
Q4: What are common impurities I might encounter after a conjugation reaction involving this linker?
A4: Common impurities include unreacted starting materials such as excess this compound, the azide-containing molecule, and any coupling reagents or byproducts from the reaction. If the reaction involves deprotection of the Boc group, incomplete deprotection can also be a source of impurity.
Purification Troubleshooting Guide
Issue 1: Difficulty Removing Unreacted Small Molecules
| Problem | Possible Cause | Suggested Solution |
| Presence of excess this compound or other small molecule reactants after conjugation to a larger biomolecule (e.g., protein, antibody). | The molecular weight difference between the conjugate and the unreacted small molecules is significant. | Size-Exclusion Chromatography (SEC) / Desalting: Use a desalting column (e.g., BioSpin, Zeba) to separate the larger conjugate from smaller, unreacted linkers. Dialysis: Dialyze the reaction mixture against an appropriate buffer using a dialysis membrane with a suitable Molecular Weight Cut-Off (MWCO) to remove small impurities. |
| Low recovery of the conjugated biomolecule after filtration/desalting. | The conjugate may be adsorbing to the column material or filter membrane. | Try a different brand of spin column or switch to a different filter material, such as regenerated cellulose, which is known for low protein binding. Consider using a gravity-flow SEC column to monitor fractions and identify where the product is eluting. |
Issue 2: Challenges with Chromatographic Purification (HPLC/FPLC)
| Problem | Possible Cause | Suggested Solution |
| Broad peaks during Reverse-Phase HPLC (RP-HPLC) purification. | The dispersity of the PEG chain can cause peak broadening in RP-HPLC. Even with a short PEG2 chain, this can have an effect. | Optimize the HPLC gradient. A shallower gradient may improve resolution. If baseline separation is not achieved, collect broader fractions and analyze them by mass spectrometry to identify the pure product. The retention time of PEGylated molecules often increases with the length of the PEG chain. |
| Co-elution of the desired conjugate with impurities. | The impurity has similar hydrophobicity to the product. | Change Column Chemistry: If using a C18 column, try a C4 column or vice versa. Different stationary phases can offer different selectivity for PEGylated molecules. Modify Mobile Phase: Adjust the organic solvent (e.g., acetonitrile vs. methanol) or the ion-pairing agent (e.g., TFA vs. formic acid) in the mobile phase. |
| Product degradation during purification. | The acidic conditions of RP-HPLC (often using TFA) may cause premature cleavage of the acid-labile Boc group. | Minimize exposure to acidic conditions. Use a less acidic modifier like formic acid if compatible with the separation. Analyze fractions immediately after collection. If the Boc group must remain intact, consider alternative purification methods like normal-phase chromatography or SEC. |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is a starting point and should be optimized for your specific conjugate.
-
Column Selection: A C18 or C4 column is typically used for peptide and small molecule separations.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a small amount of the initial mobile phase composition (e.g., 95% A / 5% B).
-
Chromatography Conditions:
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: Monitor at 220 nm (for peptide bonds if applicable) and 309 nm (for the DBCO group).
-
Gradient: A common starting gradient is a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. This should be optimized to achieve the best separation.
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the conjugate.
Summary of Typical RP-HPLC Parameters
| Parameter | Typical Setting | Reference |
| Stationary Phase | Jupiter® C4 or C18, 5 µm | |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 90% Acetonitrile / 0.085% TFA in Water | |
| Gradient | 20% to 65% B over 25 minutes | |
| Flow Rate | 1 mL/min | |
| Column Temperature | 45°C | |
| UV Detection | 220 nm |
Visual Guides
Caption: General workflow for purification and analysis.
References
Solving solubility issues with Boc-HyNic-PEG2-DBCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and other common issues encountered during experiments with Boc-HyNic-PEG2-DBCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule used in bioconjugation and the development of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[1] It features three key components:
-
Boc-HyNic: A Boc-protected hydrazinonicotinamide group. After deprotection of the Boc group under acidic conditions, the HyNic moiety can react with aldehydes and ketones to form a stable hydrazone bond.
-
PEG2: A short polyethylene glycol spacer that enhances the molecule's hydrophilicity, aiming to improve its solubility in aqueous solutions and reduce steric hindrance during conjugation reactions.[2]
-
DBCO: A dibenzocyclooctyne group that enables copper-free "click chemistry," specifically, a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.
Q2: What is the recommended solvent for dissolving this compound?
A2: Due to the hydrophobic nature of the DBCO and Boc groups, this compound has limited solubility in purely aqueous buffers. The recommended solvent for preparing a stock solution is a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3] A stock solution of up to 10 mM in DMSO has been reported.[4] For subsequent reactions in aqueous media, this stock solution should be added to the aqueous buffer in a dropwise manner with gentle vortexing to prevent precipitation. It is advisable to keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 20%, to maintain the stability and function of proteins or other biomolecules.[3]
Q3: My this compound is not dissolving, or it precipitates out of solution. What should I do?
A3: This is a common issue that can be addressed with the following troubleshooting steps:
-
Ensure Proper Solvent and Handling: Always use anhydrous DMSO or DMF to prepare the initial stock solution. The reagent is moisture-sensitive, so it's crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Fresh Solutions: Prepare fresh solutions of the linker immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound in the organic solvent.
-
Gradual Addition to Aqueous Buffers: When adding the organic stock solution to your aqueous reaction buffer, do so slowly and with continuous, gentle mixing. Rapid addition can cause the compound to precipitate.
-
Optimize Final Organic Solvent Concentration: If precipitation occurs in the final reaction mixture, you may need to adjust the concentration of the organic co-solvent. However, be mindful of the tolerance of your biomolecule to the organic solvent.
Q4: How should I store this compound?
A4: To maintain its reactivity, this compound should be stored at -20°C in a sealed container, protected from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Poor or No Solubility
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | The PEG2 spacer enhances hydrophilicity, but the overall molecule can still be hydrophobic. Use anhydrous DMSO or DMF to prepare a concentrated stock solution before diluting it into your aqueous reaction buffer. |
| Moisture Contamination | The reagent can be sensitive to moisture, which can affect its integrity and solubility. Always allow the vial to reach room temperature before opening to prevent condensation. |
| Precipitation Upon Addition to Aqueous Buffer | The sudden change in solvent polarity can cause the compound to crash out of solution. Add the organic stock solution to the aqueous buffer slowly and dropwise while gently vortexing. |
| Low Temperature of Aqueous Buffer | If your aqueous buffer is cold, it may decrease the solubility of the linker. Try performing the dilution at room temperature. |
Issue 2: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Degradation of Reagent | Improper storage or handling can lead to the degradation of the reactive moieties. Ensure the reagent is stored at -20°C and protected from moisture. Prepare fresh solutions for each experiment. |
| Suboptimal Reaction Conditions | The efficiency of both hydrazone ligation and SPAAC is dependent on pH, temperature, and incubation time. Optimize these parameters for your specific system. SPAAC reactions are often efficient at room temperature, while hydrazone ligation may benefit from a slightly acidic pH (around 4.5-6.0) after Boc deprotection. |
| Steric Hindrance | Although the PEG spacer is designed to minimize steric hindrance, it can still be a factor with large biomolecules. Consider using a linker with a longer PEG chain if this is suspected. |
| Incorrect Buffer Composition | For the SPAAC reaction, ensure your buffers do not contain azides, as they will compete with your azide-functionalized molecule for the DBCO group. For the hydrazone ligation step, ensure the buffer is compatible with the reaction. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 670.75 g/mol | |
| Formula | C₃₆H₄₂N₆O₇ | |
| Solubility | ≤ 10 mM in DMSO | |
| Storage Temperature | -20°C |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Recommended Use | Notes |
| Dimethyl sulfoxide (DMSO) | Primary solvent for preparing concentrated stock solutions. | Use anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Alternative to DMSO for stock solutions. | Use anhydrous grade. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Use the freshly prepared solution immediately.
Protocol 2: Two-Step Bioconjugation using this compound
This protocol describes a general workflow for first conjugating an azide-containing molecule via SPAAC, followed by deprotection of the Boc group and subsequent hydrazone ligation to a carbonyl-containing molecule.
Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reaction Setup: In a suitable reaction vessel, dissolve your azide-functionalized molecule in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Linker Addition: Add the desired molar equivalent of the this compound stock solution (from Protocol 1) to the reaction mixture. The final concentration of the organic co-solvent should ideally be below 20%.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting conjugate to remove unreacted linker using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Step 2: Boc Deprotection and Hydrazone Ligation
-
Boc Deprotection: Treat the purified conjugate from Step 1 with an acidic solution (e.g., trifluoroacetic acid) to remove the Boc protecting group. The specific conditions will depend on the stability of your biomolecule.
-
Purification: Purify the deprotected conjugate to remove the acid and byproducts.
-
Hydrazone Ligation: React the deprotected HyNic-functionalized conjugate with your aldehyde or ketone-containing molecule in a suitable buffer, typically at a pH between 4.5 and 6.0.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.
-
Final Purification: Purify the final bioconjugate to remove any unreacted components.
Visualizations
Caption: A two-step bioconjugation workflow using this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Crosslinkers for Antibody-Drug Conjugate (ADC) Development: SMCC vs. DBCO-Based Click Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component that dictates the efficacy, stability, and safety of an Antibody-Drug Conjugate (ADC).[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient payload release at the tumor site.[1][2] This guide provides an objective, data-supported comparison between a conventional non-cleavable linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and a modern, bioorthogonal DBCO-based linker utilized in copper-free click chemistry.
The user's query specified "Boc-HyNic-PEG2-DBCO," a complex linker suggesting a multi-step conjugation strategy. For clarity and a direct comparison of the core chemical reactions, this guide will focus on the performance of the two most prevalent conjugation moieties: the maleimide group (from SMCC) and the dibenzocyclooctyne group (DBCO) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Chemical Properties and Conjugation Chemistry
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker that creates a stable thioether bond.[3] Its conjugation is a two-step process:
-
The N-hydroxysuccinimide (NHS) ester reacts with primary amines on lysine residues of the antibody.[4]
-
The maleimide group then reacts with a thiol (-SH) group on the cytotoxic payload.
This method, known as stochastic conjugation, results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).
DBCO (Dibenzocyclooctyne)-based linkers utilize copper-free click chemistry, a bioorthogonal reaction, for conjugation. This also typically involves a two-step process:
-
An antibody is first functionalized with a DBCO-NHS ester, which reacts with lysine residues to attach the DBCO group.
-
The DBCO-modified antibody is then "clicked" with an azide-functionalized payload, forming an exceptionally stable triazole ring.
This strategy offers the potential for more precise control over the conjugation process.
Below are diagrams illustrating the respective conjugation workflows.
Performance Comparison: Stability is Key
The most significant differentiator between these two linkers is the stability of the final conjugate, which directly impacts the ADC's safety and therapeutic window.
Linker Stability: The thioether bond formed by SMCC is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing molecules like albumin in the plasma. This can lead to premature deconjugation of the payload, causing off-target toxicity and reducing the amount of drug that reaches the tumor. Studies have shown that a significant portion of a maleimide-based conjugate can degrade in human plasma over seven days. In contrast, the triazole ring formed by the DBCO-azide click reaction is exceptionally stable against both chemical and enzymatic degradation, minimizing premature payload release.
Quantitative Data Summary
The following tables summarize key performance metrics based on available data. Note that exact values can vary significantly based on the specific antibody, payload, and experimental conditions.
| Parameter | SMCC (Maleimide-Thiol) | DBCO (Copper-Free Click) | References |
| Bond Type | Thioether | Triazole | |
| Homogeneity | Heterogeneous (Stochastic) | Can be more homogeneous | |
| Typical DAR | 2 - 8 | 2 - 4 (more controlled) | |
| Reaction | Michael Addition | Strain-Promoted Cycloaddition | |
| Catalyst | None | None (Copper-Free) | |
| Bioorthogonal | No | Yes | |
| Primary Advantage | Well-established, widely used | High stability, bioorthogonal | |
| Primary Disadvantage | Potential for in vivo instability | Newer technology, reagent cost | |
| Table 1: General Characteristics of SMCC and DBCO Crosslinkers |
| Parameter | SMCC-based ADC | DBCO-based ADC | References |
| Plasma Stability | Moderate; susceptible to retro-Michael reaction and thiol exchange. (~50% degradation over 7 days reported) | High; triazole bond is highly resistant to chemical and enzymatic cleavage. | |
| Payload Deconjugation | Can be significant, leading to off-target toxicity. | Minimal, leading to a better safety profile. | |
| Therapeutic Window | Potentially narrower due to instability. | Potentially wider due to enhanced stability. | |
| In Vitro Cytotoxicity (IC50) | Potent, but efficacy can be undermined by in vivo instability. | Potent and more likely to translate to in vivo efficacy. | |
| Table 2: Performance and Stability Comparison in ADCs |
Experimental Protocols
Detailed methodologies are crucial for reproducible ADC synthesis. Below are generalized protocols for each conjugation method.
Protocol 1: ADC Synthesis via SMCC Crosslinker
This protocol involves two main steps: activation of the antibody with SMCC, followed by conjugation to the thiol-containing payload.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.5). The antibody concentration should typically be 1-10 mg/mL.
-
-
Antibody Activation:
-
Prepare a fresh stock solution of SMCC (or the more water-soluble Sulfo-SMCC) in an appropriate solvent like DMSO or water.
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody. The optimal ratio depends on the antibody concentration.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted SMCC using a desalting column (e.g., Zeba™) or dialysis, equilibrating with the same reaction buffer. This step is critical to prevent SMCC from reacting with the payload.
-
-
Payload Conjugation:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody. A typical molar excess of payload to antibody is 5- to 10-fold.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Final Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a thiol-containing molecule like cysteine.
-
Purify the final ADC from excess payload and byproducts using methods like size-exclusion chromatography (SEC) or affinity chromatography.
-
-
Characterization:
-
Determine the final DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Protocol 2: ADC Synthesis via DBCO-Azide Click Chemistry
This protocol involves activating the antibody with a DBCO-NHS ester, followed by the click reaction with an azide-payload.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free, azide-free buffer (e.g., PBS, pH 7.4). Remove any preservatives like sodium azide. The antibody concentration should be 1-10 mg/mL.
-
-
Antibody Activation with DBCO:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody. The final DMSO concentration should be kept below 10-20% to avoid denaturation.
-
Incubate for 60 minutes at room temperature.
-
-
Purification:
-
Remove excess DBCO-NHS ester by buffer exchange using a centrifugal filter unit or a desalting column into PBS, pH 7.4. Repeat the buffer exchange at least three times.
-
-
Click Reaction:
-
Prepare a stock solution of the azide-functionalized payload in DMSO.
-
Add a 2- to 4-fold molar excess of the azide-payload to the DBCO-activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by the decrease in DBCO absorbance at ~310 nm.
-
-
Final Purification:
-
Purify the final ADC conjugate from unreacted payload using SEC, affinity chromatography, or HPLC.
-
-
Characterization:
-
Characterize the final ADC and determine the DAR using UV-Vis, HIC, or Mass Spectrometry.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.
-
Cell Seeding:
-
Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight (37°C, 5% CO2) to allow cells to adhere.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, an unconjugated antibody control, and free payload in complete cell culture medium.
-
Replace the medium in the wells with 100 µL of the various treatment solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a defined period, typically 72-96 hours.
-
-
Viability Measurement:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 1-4 hours.
-
Add a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using appropriate software.
-
Summary and Recommendations
The choice between SMCC and DBCO-based linkers depends on the specific goals of the ADC program.
-
SMCC is a well-established, cost-effective linker suitable for initial screening and applications where extreme in vivo stability is not the primary concern. However, researchers must be aware of the potential for payload deconjugation and its impact on the therapeutic index.
-
DBCO-based click chemistry offers significant advantages in terms of linker stability, which can lead to a wider therapeutic window, improved safety, and a more predictable pharmacokinetic profile. It is the preferred choice for developing therapeutic ADCs where minimizing off-target toxicity is paramount.
The following decision guide can help researchers select the appropriate linker technology.
References
A Head-to-Head Comparison: Copper-Free Click Chemistry vs. Other Ligation Methods
In the rapidly evolving landscape of bioconjugation, the ability to specifically and efficiently attach molecules to biological targets is paramount for researchers, scientists, and drug development professionals. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool for this purpose. This guide provides an objective comparison of copper-free click chemistry with other prominent ligation methods, supported by experimental data, to inform the selection of the most appropriate technique for a given application.
At a Glance: A Comparative Overview of Ligation Chemistries
The choice of ligation strategy hinges on a balance of factors including reaction speed, biocompatibility, and the nature of the desired linkage. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers rapid kinetics, the cytotoxicity of the copper catalyst limits its use in living systems.[1] In contrast, copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides excellent biocompatibility, making it ideal for in vivo studies, though historically with slower reaction rates.[1][2] Other methods like the Staudinger ligation and Native Chemical Ligation (NCL) offer unique advantages such as the formation of a native amide bond but often contend with slower kinetics or specific reactant requirements.[2][3]
Quantitative Performance Metrics
To facilitate a direct comparison, the following table summarizes key quantitative performance metrics for prominent ligation methods.
| Feature | Copper-Free Click Chemistry (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) | Staudinger Ligation | Native Chemical Ligation (NCL) |
| Reaction Type | Azide + Strained Alkyne | Azide + Terminal Alkyne | Azide + Phosphine | C-terminal Thioester + N-terminal Cysteine |
| Catalyst | None | Copper(I) | None | Thiol additives (e.g., MPAA) |
| Reaction Kinetics (k) | Moderate to Fast (≈ 0.1-1 M⁻¹s⁻¹) | Very Fast (≈ 1-100 M⁻¹s⁻¹) | Slow (≈ 0.001 M⁻¹s⁻¹) | Variable, can be slow |
| Biocompatibility | High; ideal for live cells and in vivo applications. | Low for live cells due to copper toxicity. | High; suitable for live cells. | High; uses native functional groups. |
| Linkage Formed | 1,2,3-triazole | 1,4-disubstituted 1,2,3-triazole | Amide bond (traceless) or Amide + Phosphine Oxide | Native peptide bond |
| Key Advantage | Excellent biocompatibility with fast kinetics. | Extremely high reaction rate and efficiency. | Forms a native amide bond (traceless version). | Forms a native peptide bond at the ligation site. |
| Key Disadvantage | Steric bulk of cyclooctyne reagents. | Copper cytotoxicity. | Slow kinetics; phosphines prone to oxidation. | Requires N-terminal cysteine and C-terminal thioester. |
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms and a general experimental workflow for applying these ligation methods.
Experimental Protocols
General Protocol for Comparing Ligation Efficiencies in Cell Labeling
This protocol provides a framework for comparing the efficiency of different ligation methods for labeling cell surface glycans.
1. Metabolic Labeling of Cells:
-
Culture cells of interest to a suitable confluency.
-
Incubate the cells with a metabolic precursor containing a bioorthogonal handle (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz, to introduce azides into cell surface glycans) for 24-48 hours.
-
Include a control group of cells incubated without the metabolic precursor.
2. Ligation Reaction:
-
Prepare labeling solutions for each ligation method to be tested. For example:
-
SPAAC: A strained alkyne probe (e.g., DBCO-fluorophore) in a biocompatible buffer (e.g., PBS).
-
CuAAC: A terminal alkyne probe, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand in a suitable buffer.
-
Staudinger Ligation: A phosphine-based probe in a biocompatible buffer.
-
-
Harvest and wash the metabolically labeled and control cells.
-
Resuspend the cells in the respective labeling solutions and incubate for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 37°C or room temperature).
3. Washing and Analysis:
-
After incubation, wash the cells multiple times with a suitable buffer (e.g., PBS containing 1% BSA) to remove any unbound probe.
-
Analyze the labeled cells using an appropriate method, such as:
-
Fluorescence Microscopy: To visualize the localization of the label.
-
Flow Cytometry: To quantify the labeling efficiency across a cell population.
-
Western Blot or Mass Spectrometry: To identify the labeled proteins after cell lysis.
-
4. Data Interpretation:
-
Compare the signal intensity (e.g., fluorescence) from the different ligation methods on the metabolically labeled cells.
-
Assess the background signal on the control cells to determine the specificity of each reaction.
-
The method yielding the highest signal-to-noise ratio is considered the most efficient under the tested conditions.
Conclusion: Selecting the Optimal Ligation Method
The choice between copper-free click chemistry and other ligation methods is highly dependent on the specific experimental context.
-
Choose Copper-Free Click Chemistry (SPAAC) when:
-
Labeling proteins or other biomolecules on live cells or in whole organisms is required.
-
A combination of high biocompatibility and reasonably fast reaction kinetics is necessary.
-
The potential for steric hindrance from the cyclooctyne reagent is not a major concern.
-
-
Choose Copper-Catalyzed Click Chemistry (CuAAC) when:
-
Working with purified proteins, cell lysates, or in fixed-cell applications where cytotoxicity is not a concern.
-
Rapid reaction times and near-quantitative yields are the top priority.
-
-
Choose Staudinger Ligation when:
-
The formation of a native amide bond is crucial (using the traceless version).
-
The experiment is conducted in a living system and slower kinetics are acceptable.
-
Complete avoidance of any metal catalyst is essential.
-
-
Choose Native Chemical Ligation (NCL) when:
-
The goal is to synthesize large proteins from smaller peptide fragments.
-
The formation of a native peptide bond at the ligation site is required.
-
The necessary N-terminal cysteine and C-terminal thioester can be incorporated into the reacting fragments.
-
Ultimately, a thorough understanding of the advantages and limitations of each ligation method, as outlined in this guide, will enable researchers to select the most suitable tool to advance their scientific investigations.
References
A Comparative Guide to the Characterization of Boc-HyNic-PEG2-DBCO Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like Boc-HyNic-PEG2-DBCO is critical for the successful development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, complete with experimental data and detailed protocols to ensure the identity, purity, and stability of the conjugate.
This compound is a heterobifunctional linker that incorporates a Boc-protected hydrazinonicotinamide (HyNic) group, a dibenzocyclooctyne (DBCO) moiety, and a short polyethylene glycol (PEG) spacer. The HyNic group, after deprotection, reacts with aldehydes and ketones to form stable hydrazone bonds. The DBCO group enables copper-free click chemistry with azide-modified molecules, a bioorthogonal reaction widely used in bioconjugation. The PEG spacer enhances solubility and reduces steric hindrance.
This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy for the comprehensive analysis of this versatile linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
¹H NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound. It provides detailed information about the chemical environment of each proton, allowing for the verification of the successful synthesis and integrity of the different moieties within the conjugate.
Key Analytical Insights from ¹H NMR:
-
Presence of Key Functional Groups: Characteristic peaks for the Boc protecting group, the aromatic protons of the HyNic and DBCO moieties, and the ethylene glycol units of the PEG spacer confirm the presence of all essential components.
-
Structural Integrity: The chemical shifts and coupling patterns of the protons can be used to confirm that the linker has been assembled correctly and has not undergone any unintended structural changes.
-
Purity Assessment: While not the primary method for quantification, the absence of significant impurity peaks in the ¹H NMR spectrum provides a good indication of the overall purity of the sample.
Table 1: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| ¹H NMR | Detailed structural information, confirmation of functional groups. | 1-10 mg, soluble in deuterated solvent. | Low to Medium | Unambiguous structure elucidation. | Relatively low sensitivity, not ideal for complex mixtures. |
| Mass Spec | Accurate molecular weight, confirmation of elemental composition. | < 1 mg, soluble and ionizable. | High | High sensitivity and accuracy, suitable for complex mixtures. | Provides limited structural information on its own. |
| HPLC-UV | Purity assessment, quantification. | < 1 mg, soluble in mobile phase. | High | High resolution for separation, quantitative. | Requires a chromophore for UV detection. |
| UV-Vis | Quantification of chromophoric groups (HyNic, DBCO). | Low concentration, soluble in a UV-transparent solvent. | High | Simple, rapid, and non-destructive. | Limited structural information, susceptible to interference. |
Mass Spectrometry (MS): Verifying Molecular Weight
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for determining the precise molecular weight of the this compound conjugate. This technique provides a high degree of confidence in the identity of the synthesized molecule.
Key Analytical Insights from Mass Spectrometry:
-
Accurate Mass Determination: Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can determine the molecular weight with high accuracy (typically < 5 ppm), confirming the elemental composition.
-
Identification of Impurities: LC-MS can separate the main conjugate from synthesis-related impurities, each of which can be individually characterized by its mass-to-charge ratio.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the parent ion and analyze the resulting fragment ions, providing further structural confirmation of the different components of the linker.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
HPLC is the workhorse for assessing the purity of the this compound conjugate. When coupled with a UV detector, it allows for the separation and quantification of the main product from starting materials, byproducts, and degradation products.
Key Analytical Insights from HPLC:
-
Purity Determination: Reversed-phase HPLC (RP-HPLC) is commonly used to separate the relatively nonpolar this compound from more polar or less polar impurities. The purity is typically reported as the percentage of the main peak area relative to the total peak area.
-
Stability Studies: HPLC can be used to monitor the stability of the conjugate over time under different storage conditions. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
-
Reaction Monitoring: HPLC is an excellent tool for monitoring the progress of the synthesis of the conjugate, allowing for the optimization of reaction conditions.
UV-Vis Spectroscopy: A Tool for Quantification
UV-Vis spectroscopy is a simple and rapid method that can be used to quantify the concentration of this compound in solution, taking advantage of the chromophoric nature of the HyNic and DBCO moieties.
Key Analytical Insights from UV-Vis Spectroscopy:
-
Quantification: The DBCO group has a characteristic UV absorbance maximum around 309 nm.[1] The HyNic moiety also contributes to the UV absorbance profile. A standard curve can be generated to determine the concentration of the conjugate in an unknown sample.
-
Monitoring Reactions: The disappearance of the characteristic absorbance of a reactant or the appearance of the absorbance of a product can be used to monitor the progress of a conjugation reaction in real-time. For instance, the reaction of a DBCO-containing molecule with an azide can be monitored by the decrease in absorbance at ~309 nm.[1][2]
Experimental Protocols and Workflows
Below are generalized protocols for the characterization of this compound. It is important to note that specific parameters may need to be optimized for the particular instrumentation and sample being analyzed.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 1-5 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the peaks and reference the spectrum to the residual solvent peak.
-
LC-MS Protocol
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase or a compatible solvent to a concentration of approximately 0.1 mg/mL.
-
HPLC Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer Setup (ESI-QTOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 100-1000 m/z.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Integrate the peaks in the TIC to determine purity.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight.
-
HPLC-UV Protocol
-
Sample Preparation: Prepare a stock solution of the conjugate in a suitable solvent (e.g., acetonitrile) and dilute to a final concentration of 0.1-1.0 mg/mL with the initial mobile phase.
-
HPLC Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% to 90% B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the conjugate absorbs strongly (e.g., 260 nm or 309 nm).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
References
The Strategic Advantage of PEG Spacers in Antibody-Drug Conjugate Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, functioning as "biological missiles" that deliver potent cytotoxic agents directly to tumor cells while minimizing harm to healthy tissues. The linker, the component connecting the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety. The incorporation of a Polyethylene Glycol (PEG) spacer into the linker has emerged as a pivotal strategy for optimizing ADC performance. This guide provides an objective comparison of ADCs with and without PEG spacers, supported by experimental data, to elucidate the significant advantages conferred by PEGylation.
Core Advantages of a PEG Spacer
The primary role of a PEG spacer in an ADC linker is to counteract the hydrophobicity of the cytotoxic payload.[1][2] Many potent anti-cancer drugs are inherently hydrophobic, which can lead to significant challenges in ADC development, including aggregation, reduced stability, and rapid clearance from circulation.[1][3] Hydrophilic PEG linkers address these issues by creating a "hydration shell" around the drug-linker moiety, effectively masking the payload's hydrophobicity.[4] This leads to a cascade of benefits that enhance the overall therapeutic profile of the ADC.
Enhanced Solubility and Stability
A key advantage of PEGylation is the significant improvement in the solubility and stability of the ADC. By preventing the aggregation often caused by hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs), PEG spacers enable the development of more stable and manufacturable ADC formulations. This increased solubility is crucial for achieving higher DARs without compromising the physical and chemical stability of the conjugate.
Improved Pharmacokinetics
PEGylation has a profound impact on the pharmacokinetic (PK) profile of an ADC. The hydrophilic PEG chain increases the hydrodynamic volume of the conjugate, which slows down renal clearance and prolongs its plasma half-life. This "stealth" effect also reduces non-specific interactions with serum proteins and non-target cells, leading to slower plasma clearance and increased overall exposure (Area Under the Curve or AUC). A longer circulation time allows for greater accumulation of the ADC at the tumor site, potentially leading to enhanced anti-tumor efficacy.
Comparative Performance Data
The benefits of PEG spacer integration are not merely theoretical; they are substantiated by a growing body of experimental data. The following tables summarize quantitative data from various studies, comparing the performance of ADCs with and without PEG linkers, as well as the impact of varying PEG chain lengths.
| ADC Characteristic | Non-PEGylated Linker | PEGylated Linker | Key Advantage of PEGylation | References |
| Solubility & Stability | Prone to aggregation, especially at high DARs | Reduced aggregation, improved stability | Enables higher DARs and better formulation | |
| Pharmacokinetics | Faster clearance, shorter half-life | Slower clearance, longer half-life, increased AUC | Enhanced tumor accumulation and exposure | |
| In Vivo Efficacy | Often suboptimal due to poor PK | Generally superior due to improved PK | Improved therapeutic window | |
| Off-Target Toxicity | Higher potential due to non-specific uptake | Reduced off-target toxicity | Improved safety profile |
Table 1: General Comparison of ADCs with Non-PEGylated vs. PEGylated Linkers
| PEG Spacer Length | Effect on Clearance | Effect on In Vitro Cytotoxicity | Key Observation | References |
| No PEG | High | Highest | Rapid clearance limits in vivo efficacy | |
| PEG4 | Moderate | High | - | |
| PEG8 | Low | Moderate | Optimal balance of improved PK and retained potency | |
| PEG12 | Low | Moderate | Little further improvement in clearance beyond PEG8 | |
| PEG24 | Low | Lower | May lead to decreased potency due to steric hindrance | |
| 4 kDa | - | 4.5-fold reduction vs. no PEG | Significant impact on in vitro potency with large PEGs | |
| 10 kDa | - | 22-fold reduction vs. no PEG | Significant impact on in vitro potency with large PEGs |
Table 2: Impact of PEG Spacer Length on ADC Performance
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a size-exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 7.4.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Chromatography: Inject 20 µL of the sample and run the chromatography at a flow rate of 1 mL/min.
-
Data Analysis: Monitor the absorbance at 280 nm. The percentage of aggregate is calculated by dividing the area of the high molecular weight peaks by the total area of all peaks. A lower percentage of aggregates indicates better stability.
In Vivo Pharmacokinetic Studies
Objective: To evaluate the in vivo behavior of ADCs, including clearance (CL) and elimination half-life (t½).
-
Animal Model: Typically, studies are conducted in mice or rats.
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) to a cohort of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Sample Processing: Process the blood samples to obtain plasma.
-
Quantification: Determine the concentration of the total antibody or ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters such as clearance and half-life. Lower clearance and a longer half-life are generally desirable.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target cancer cell lines.
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a specified period (e.g., 96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing the Impact of PEG Spacers
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical flow comparing the consequences of using ADCs with and without a PEG spacer.
Caption: Diagram illustrating how the PEG spacer within the linker influences ADC properties.
Conclusion
The strategic incorporation of PEG spacers into ADC linkers is a powerful and versatile tool for overcoming many of the challenges associated with hydrophobic payloads. As demonstrated by the compiled experimental data, PEGylation significantly enhances the solubility, stability, and pharmacokinetic profile of ADCs. This translates to a wider therapeutic window, with the potential for improved in vivo efficacy and reduced off-target toxicity. The length and architecture of the PEG spacer are critical parameters that must be optimized for each specific ADC to achieve the ideal balance between improved pharmacokinetics and retained potency. The continued exploration and refinement of PEG linker technology will undoubtedly play a crucial role in the development of the next generation of safer and more effective Antibody-Drug Conjugates.
References
A Researcher's Guide to Alternatives for Boc-HyNic-PEG2-DBCO in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise construction of bioconjugates such as antibody-drug conjugates (ADCs), the choice of a bifunctional linker is critical. Boc-HyNic-PEG2-DBCO has become a widely used reagent, offering a protected hydrazine (HyNic) for pH-sensitive hydrazone ligation, a short polyethylene glycol (PEG) spacer for improved solubility, and a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). However, the specific requirements of a bioconjugation strategy may necessitate alternatives with different reactivity, stability, or kinetic profiles. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to inform the selection of the most appropriate linker for your research needs.
Executive Summary of Alternatives
The primary alternatives to this compound involve the substitution of the HyNic and/or the DBCO moiety.
-
Alternatives to the Boc-HyNic Moiety: The most common alternative is the Boc-protected aminooxy group . This functionality reacts with aldehydes and ketones to form a more stable oxime linkage compared to the hydrazone bond formed by HyNic. The increased stability of the oxime bond can be advantageous in applications where premature cleavage of the conjugate is a concern. The formation of both hydrazone and oxime linkages can be significantly accelerated by using aniline-based catalysts .
-
Alternatives to the DBCO Moiety: For the bioorthogonal reaction, other strained alkynes such as bicyclononyne (BCN) can be used in SPAAC reactions. While generally exhibiting slower kinetics than DBCO, BCN offers increased stability in the presence of reducing agents and has a smaller, less hydrophobic profile. A significantly faster bioorthogonal reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) . This reaction boasts second-order rate constants that are several orders of magnitude higher than those of SPAAC, enabling rapid conjugation at low concentrations.
This guide will focus on two primary alternative linker structures: Boc-aminooxy-PEG-BCN and heterobifunctional linkers incorporating TCO .
Performance Comparison of Key Functional Moieties
For a clear comparison, the performance of the key reactive groups is summarized below. The choice of the optimal linker will depend on the specific requirements for reaction speed, stability, and the chemical environment of the bioconjugation.
Table 1: Comparison of Hydrazone and Oxime Linkage Formation
| Feature | Hydrazone (from HyNic) | Oxime (from Aminooxy) |
| Relative Stability | Less stable, acid-labile | More stable, particularly at neutral pH |
| Formation Kinetics | Generally faster than uncatalyzed oxime formation | Can be slower, but significantly accelerated by catalysts |
| Catalysis | Aniline and its derivatives can increase reaction rates. | Aniline and its derivatives (e.g., p-phenylenediamine) are highly effective catalysts, leading to substantial rate enhancements.[1][2] |
| pH Sensitivity | Cleavable under mildly acidic conditions (pH 5-6) | More resistant to hydrolysis, but can be cleaved under more acidic conditions. |
Table 2: Comparison of Bioorthogonal Reaction Kinetics
| Reaction | Reactive Groups | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| SPAAC | DBCO + Azide | ~0.1 - 1.0 | Widely used, good reactivity, but can be unstable in the presence of thiols.[3] |
| SPAAC | BCN + Azide | ~0.01 - 0.1 | More stable than DBCO in reducing environments, but with slower kinetics.[3] |
| iEDDA | TCO + Tetrazine | ~10³ - 10⁶ | Extremely fast kinetics, allowing for rapid conjugation at low concentrations; biocompatible.[4] |
Experimental Protocols
The following are generalized protocols for the deprotection and conjugation of the discussed linkers. Optimal conditions, such as reaction time, temperature, and reagent concentrations, should be determined empirically for each specific application.
General Protocol for Boc Deprotection and Hydrazone/Oxime Ligation
-
Deprotection of the Boc Group:
-
Dissolve the Boc-protected linker (e.g., Boc-HyNic-PEG-DBCO or Boc-aminooxy-PEG-BCN) in an appropriate organic solvent (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane).
-
Incubate at room temperature for 30-60 minutes.
-
Remove the acid under a stream of nitrogen or by lyophilization.
-
The resulting deprotected linker can be used immediately or stored under inert gas at low temperature.
-
-
Hydrazone/Oxime Ligation:
-
Dissolve the biomolecule containing an aldehyde or ketone group in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0).
-
Dissolve the deprotected hydrazine or aminooxy linker in the same buffer.
-
Add the linker to the biomolecule solution at a molar excess (typically 5-20 fold).
-
For catalyzed reactions, add an aniline-based catalyst (e.g., aniline or p-phenylenediamine) to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess linker and catalyst.
-
General Protocol for Bioorthogonal Conjugation (SPAAC and iEDDA)
-
Preparation of Reactants:
-
Dissolve the azide- or tetrazine-functionalized biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the DBCO-, BCN-, or TCO-containing molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
-
Conjugation Reaction:
-
Add the strained alkyne or TCO-containing molecule to the azide- or tetrazine-functionalized biomolecule at a slight molar excess (typically 1.5-5 fold).
-
Incubate the reaction at room temperature. Reaction times will vary depending on the kinetics of the chosen chemistry:
-
iEDDA (TCO/Tetrazine): Typically complete within minutes to an hour.
-
SPAAC (DBCO/Azide): Typically requires 2-12 hours.
-
SPAAC (BCN/Azide): May require 12-24 hours.
-
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the conjugate to remove unreacted components.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in a typical bioconjugation experiment using these linkers.
Caption: A generalized workflow for a two-step bioconjugation process.
Caption: Modular alternatives for the key components of a bifunctional linker.
Conclusion
The selection of a bifunctional linker for bioconjugation is a critical decision that impacts the efficiency of the conjugation reaction and the stability and performance of the final product. While this compound is a versatile and widely used linker, several excellent alternatives are available that offer distinct advantages.
-
For applications requiring enhanced stability of the linkage to an aldehyde or ketone, Boc-aminooxy-PEG-based linkers that form a more robust oxime bond are a superior choice. The use of aniline-based catalysts can overcome the potentially slower kinetics of oxime formation.
-
When reaction speed is of the essence, or when working with very low concentrations of biomolecules, linkers incorporating a TCO moiety for iEDDA ligation with a tetrazine offer unparalleled kinetics, with reactions often reaching completion in minutes.
-
For applications where stability in a reducing environment is crucial, BCN-containing linkers provide a more stable alternative to DBCO for SPAAC, albeit with a trade-off in reaction speed.
By carefully considering the specific requirements of the bioconjugation strategy, researchers can select the optimal linker from this expanded toolkit to achieve their desired outcomes with high efficiency and reproducibility.
References
Comparative Efficacy of Antibody-Drug Conjugates Featuring the Boc-HyNic-PEG2-DBCO Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) created using the Boc-HyNic-PEG2-DBCO linker system. The performance of this advanced linker technology is evaluated against established alternatives, with supporting experimental data and detailed protocols to inform rational ADC design and development.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, a critical component of the ADC, connects the antibody to the payload and plays a pivotal role in the overall efficacy, stability, and safety of the therapeutic. An ideal linker is stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific release of the cytotoxic agent within the target cancer cell.
The this compound linker represents a modern approach to ADC construction, leveraging bioorthogonal click chemistry for precise and stable conjugation. This guide will delve into the characteristics of this linker system and compare it to more traditional linker technologies, such as those based on maleimide chemistry.
The this compound Linker System
The this compound linker facilitates a two-step conjugation process. The HyNic (Hydrazino-nicotinamide) moiety is first introduced to the antibody, often through modification of lysine residues. The DBCO (Dibenzocyclooctyne) group, a strained alkyne, is incorporated into the linker-payload construct. The subsequent conjugation occurs via a highly efficient and specific copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) between the HyNic-modified antibody and an azide-functionalized payload, or vice-versa with a DBCO-functionalized linker. The PEG2 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, potentially improving the pharmacokinetic profile of the resulting ADC. The Boc (tert-Butyloxycarbonyl) group is a protecting group for the hydrazine functional group of HyNic, which is deprotected prior to conjugation.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for creating an ADC using the HyNic-DBCO conjugation strategy and a typical signaling pathway for an anti-HER2 ADC.
Figure 1: Experimental workflow for ADC creation using HyNic-DBCO chemistry.
A Comparative Guide to Polyethylene Glycol (PEG) Spacer Length in Bioconjugate and Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of PEG Spacer Performance
The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development used to enhance the therapeutic properties of molecules ranging from proteins and peptides to antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of the PEG spacer is not merely a trivial detail; it is a critical design parameter that profoundly influences the efficacy, selectivity, pharmacokinetics, and safety of the final product. This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data, to inform the rational design of next-generation therapeutics.
The core function of a PEG spacer is to bridge two or more molecular entities. Its length, flexibility, and hydrophilicity directly impact several key performance indicators:
-
Solubility and Stability: Hydrophobic payloads or proteins can lead to aggregation and rapid clearance. Incorporating hydrophilic PEG linkers mitigates these issues, improving solubility and stability.[1][2]
-
Pharmacokinetics (PK): Longer PEG chains increase the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life, leading to greater accumulation in target tissues like tumors.[2][3]
-
Binding and Efficacy: The spacer length is crucial for ensuring proper spatial orientation between a targeting moiety and its receptor or, in the case of PROTACs, between a target protein and an E3 ligase.[4] An optimal length can enhance binding affinity, while a suboptimal length may introduce steric hindrance or prevent productive interactions.
-
Immunogenicity: PEG chains can shield antigenic parts of a molecule from the immune system, thereby reducing its immunogenicity.
Data Presentation: Quantitative Comparison of PEG Spacer Lengths
The optimal PEG spacer length is highly context-dependent, varying with the specific application (e.g., ADC, PROTAC), the molecules being linked, and the biological target. The following tables summarize quantitative data from various studies to illustrate the impact of PEG length on performance.
Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Performance
| PEG Length (units) | Application Context | Key Performance Metric | Result | Reference |
| 2 and 4 | ADC for L540cy Xenograft | Tumor Weight Reduction | 35-45% decrease | |
| 8, 12, and 24 | ADC for L540cy Xenograft | Tumor Weight Reduction | 75-85% reduction | |
| 2 to 24 | ADC Biodistribution | Tumor to Plasma Exposure Ratio | Significantly higher for PEG8, 12, 24 vs PEG2, 4 | |
| 10 kDa (~227) | Affibody-Drug Conjugate | In Vitro Cytotoxicity (IC50) | ~22.5-fold decrease vs. non-PEGylated | |
| 10 kDa (~227) | Affibody-Drug Conjugate | Maximum Tolerated Dose (MTD) | At least 4-fold higher than non-PEGylated |
Summary: In ADCs, longer PEG chains (PEG8 and above) have been shown to significantly increase plasma and tumor exposure, leading to substantially improved in vivo efficacy compared to shorter linkers.However, very long chains may decrease in vitro cytotoxicity.
Table 2: Impact of PEG Spacer Length on PROTAC Performance
| Linker Length (atoms) | Target Protein | Key Performance Metric | Result | Reference |
| < 12 | TBK1 | Degradation | No degradation observed | |
| > 12 | TBK1 | Degradation | Robust degradation potential | |
| 8 | CRBN (homo-PROTAC) | Degradation | Optimal for CRBN degradation | |
| 16 | Estrogen Receptor α (ERα) | Degradation Potency | Significantly more potent than 12-atom linker |
Summary: The optimal linker length for PROTACs is highly target-dependent. While some targets like TBK1 require longer linkers to enable productive ternary complex formation, others like CRBN are more effectively degraded by PROTACs with shorter linkers.The linker is a critical factor in forming a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Table 3: Impact of PEG Spacer Length on Binding Affinity
| PEG Length (units) | Application Context | Dissociation Constant (Kd) in nM | Result | Reference |
| 0 (No Spacer) | Aptamer-Amphiphile | 15.1 ± 2.1 | Baseline | |
| 4 | Aptamer-Amphiphile | 10.2 ± 1.5 | Improved Affinity | |
| 8 | Aptamer-Amphiphile | 8.9 ± 1.2 | Stronger Affinity | |
| 24 | Aptamer-Amphiphile | 7.8 ± 1.1 | Strongest Affinity |
Summary: For some bioconjugates, increasing the PEG spacer length can improve binding affinity (lower Kd), likely by providing flexibility and reducing steric hindrance, allowing for a more favorable interaction with the target.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the analysis of PEG spacers.
Caption: Impact of PEG spacer length on PROTAC-mediated ternary complex formation.
Caption: Workflow for the systematic evaluation of different length PEG spacers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to evaluate and compare bioconjugates with different PEG spacer lengths.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation efficiency (DC50 and Dmax) of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the PROTAC compounds (with different PEG spacers) in cell culture medium. Concentrations typically range from 0.1 nM to 10 µM.
-
Treat the cells with the varying concentrations of the PROTACs for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized values against the PROTAC concentration to determine DC50 and Dmax.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol measures the binding kinetics and affinity (Kd) of a bioconjugate to its target protein.
-
Materials and Setup:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Ligand (target protein) and analyte (bioconjugate with PEG spacer).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Activate the surface with EDC/NHS, inject the ligand, and then deactivate remaining active sites with ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of the analyte (bioconjugate) in running buffer.
-
Inject the different concentrations of the analyte over the sensor surface (including a reference flow cell) at a constant flow rate. This is the "association" phase.
-
After the association phase, flow running buffer over the chip to allow the analyte to dissociate from the ligand. This is the "dissociation" phase.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next cycle.
-
Data Analysis: The binding events are measured in real-time as a change in response units (RU). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates stronger binding affinity.
-
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol evaluates the in vivo efficacy of ADCs with different PEG spacers.
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID or nude mice).
-
Subcutaneously implant human tumor cells (e.g., L540cy) into the flank of each mouse.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Treatment and Monitoring:
-
Randomize the tumor-bearing mice into different treatment groups: vehicle control, and groups for each ADC variant (with different PEG spacers).
-
Administer the ADCs, typically via intravenous (i.v.) injection, at a specified dose and schedule.
-
Measure tumor volumes (using calipers) and body weights two to three times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study is concluded when tumors in the control group reach a predefined size limit or at a set time point.
-
Euthanize the mice and excise the tumors for weighing and further analysis if needed.
-
Calculate the tumor growth inhibition (TGI) by comparing the mean tumor volumes in the treated groups to the vehicle control group. Plot tumor volume over time for each group to visualize the treatment effect.
-
References
A Comparative Guide to Validating Site-Specific Conjugation: The Case of Boc-HyNic-PEG2-DBCO
For researchers, scientists, and drug development professionals, the generation of precisely defined bioconjugates is paramount for therapeutic efficacy and safety. Site-specific conjugation ensures homogeneity, preserves the biological activity of proteins, and leads to more predictable pharmacokinetic profiles. This guide provides an objective comparison of the site-specific conjugation strategy utilizing the trifunctional linker, Boc-HyNic-PEG2-DBCO , against other established alternatives. We present supporting experimental data and detailed protocols to aid in the validation of conjugation site-specificity.
The Role of this compound in Site-Specific Conjugation
This compound is a versatile linker that facilitates a two-step, orthogonal conjugation strategy.[1] Its structure comprises three key components:
-
Boc-protected Hydrazinonicotinamide (HyNic): This moiety, after deprotection of the Boc group, reacts specifically with aldehydes or ketones to form a stable hydrazone bond. This reaction is highly chemoselective as aldehydes and ketones are rare in native biological systems.[2]
-
Polyethylene Glycol (PEG2) spacer: The two-unit PEG spacer enhances the solubility of the linker and the final conjugate, while also reducing steric hindrance during the conjugation reactions.[1]
-
Dibenzocyclooctyne (DBCO): This strained alkyne enables copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that forms a stable triazole linkage with an azide-modified molecule.[3] This reaction is highly efficient and can be performed under mild, physiological conditions.[4]
This dual reactivity allows for the controlled, sequential attachment of two different molecules to a target protein, making it a valuable tool in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.
Comparative Analysis of Site-Specific Conjugation Methods
The choice of a site-specific conjugation method depends on several factors, including the nature of the protein, the desired location of the conjugate, and the required stability of the linkage. Below is a comparison of the this compound strategy with other common site-specific methods.
| Conjugation Method | Principle | Advantages | Disadvantages | Typical Efficiency | Key Validation Method |
| This compound (Hydrazone + SPAAC) | Two-step chemical ligation: 1. Hydrazone formation between HyNic and an aldehyde/ketone on the protein. 2. SPAAC between DBCO and an azide-modified payload. | High site-specificity, orthogonal reactivity, stable linkages, tunable linker length. | Requires introduction of an aldehyde/ketone handle on the protein, which may involve enzymatic or chemical modification. | Hydrazone ligation: >90%; SPAAC: >95% | Mass Spectrometry (Peptide Mapping), HPLC |
| Enzymatic (e.g., Microbial Transglutaminase - MTGase) | Enzyme-catalyzed formation of an isopeptide bond between a specific glutamine residue (often in an engineered tag) and a primary amine on the payload. | High site-specificity, mild reaction conditions, modification of native antibodies possible. | Requires a specific enzyme recognition site, potential for enzyme immunogenicity, enzyme cost and availability. | >90% | Mass Spectrometry (Peptide Mapping), SDS-PAGE |
| Engineered Cysteines (e.g., THIOMAB™) | Introduction of a cysteine residue at a specific site on the protein for conjugation with thiol-reactive linkers (e.g., maleimides). | High site-specificity, well-established chemistry. | Requires genetic engineering of the protein, potential for disulfide bond scrambling. | >95% | Mass Spectrometry (Peptide Mapping), Ellman's Assay |
| Glycan Remodeling | Enzymatic modification of native N-glycans on antibodies to introduce a reactive handle (e.g., an azide) for subsequent conjugation. | Site-specific modification of native antibodies without protein engineering, homogeneous conjugates. | Limited to glycosylated proteins, multi-step enzymatic process. | >90% | Mass Spectrometry (Intact Mass Analysis), HILIC |
| Non-natural Amino Acid (nnAA) Incorporation | Genetic incorporation of an amino acid with a bioorthogonal reactive group (e.g., an azide or alkyne) into the protein sequence. | Precise control over the conjugation site, introduction of unique reactivity. | Requires specialized expression systems (cell-free or engineered cells), potential for lower protein expression yields. | >90% | Mass Spectrometry (Peptide Mapping), Western Blot |
Experimental Protocols for Validating Site-Specificity
Accurate validation of the conjugation site is crucial. Mass spectrometry, particularly peptide mapping, is the gold standard for confirming the precise location of modification.
Protocol 1: Mass Spectrometry-Based Peptide Mapping for Site-Specificity Validation
This protocol outlines the general workflow for identifying the conjugation site on an antibody conjugated using the this compound linker.
-
Protein Digestion:
-
Reduce the conjugated antibody with dithiothreitol (DTT) to break disulfide bonds.
-
Alkylate the free cysteines with iodoacetamide (IAM) to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the separated peptides using a high-resolution mass spectrometer.
-
The mass spectrometer will determine the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and then fragment specific peptides to determine their amino acid sequence (MS/MS scan).
-
-
Data Analysis:
-
Search the acquired MS/MS data against the known amino acid sequence of the antibody.
-
Identify the peptide containing the mass modification corresponding to the addition of the HyNic-PEG2-DBCO linker and the payload.
-
The fragmentation pattern in the MS/MS spectrum will confirm the exact amino acid residue that has been modified.
-
Protocol 2: Determination of Conjugation Efficiency by Hydrophobic Interaction Chromatography (HIC)
HIC can be used to separate antibody-drug conjugates based on the number of conjugated drug molecules (Drug-to-Antibody Ratio, DAR).
-
Sample Preparation:
-
Prepare the antibody-drug conjugate sample in a high-salt mobile phase.
-
-
HIC-HPLC:
-
Inject the sample onto a HIC column.
-
Elute the different DAR species using a decreasing salt gradient. Species with a higher DAR are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the peak areas of the different DAR species in the chromatogram.
-
Calculate the average DAR by taking a weighted average of the different species.
-
Visualizing the Conjugation and Validation Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in utilizing this compound and validating the resulting conjugate.
Caption: Workflow for site-specific conjugation using this compound.
Caption: Experimental workflow for validating the site-specificity of conjugation.
Conclusion
The this compound linker offers a robust and versatile platform for achieving site-specific bioconjugation. Its orthogonal reactivity allows for the controlled assembly of complex biomolecules with high precision. While other methods like enzymatic conjugation and the use of engineered cysteines also provide excellent site-specificity, the choice of the optimal strategy depends on the specific requirements of the project. Rigorous analytical validation, primarily through mass spectrometry, is essential to confirm the site-specificity and homogeneity of the final conjugate, ensuring the development of safe and effective biotherapeutics. Recent side-by-side comparisons of site-specific and non-specific methods have consistently demonstrated that site-specific approaches are more likely to yield conjugates with desired properties such as increased plasma stability and enhanced binding efficiency.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Boc-HyNic-PEG2-DBCO
For researchers, scientists, and drug development professionals, ensuring laboratory safety through the proper handling and disposal of chemical reagents is paramount. This guide provides comprehensive, step-by-step procedures for the safe disposal of Boc-HyNic-PEG2-DBCO, a bifunctional linker molecule. Adherence to these protocols is critical for minimizing risks and ensuring compliance with safety regulations.
Core Safety and Handling Information
Before initiating any disposal procedures, it is crucial to recognize the chemical properties of this compound. This compound contains a polyethylene glycol (PEG) spacer, a dibenzocyclooctyne (DBCO) group, and a protected hydrazine (HyNic) moiety. While specific toxicological data for this compound is not thoroughly established, the individual components suggest a cautious approach.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times to prevent skin and eye contact.
Immediate Safety and Spill Response
In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth. Place the contaminated material into a designated chemical waste container. Do not flush spilled material into the sewer system. For large spills, ensure the area is well-ventilated and, if necessary, evacuate and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures for Unused or Expired this compound
Unused or expired this compound should be treated as chemical waste. The primary method of disposal is through a licensed hazardous waste disposal company.
Step-by-Step Protocol:
-
Containerization: Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled waste container.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the quantity of waste, and appropriate hazard warnings. Consult your institution's EHS office for specific labeling requirements.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's EHS office or a licensed chemical waste disposal contractor.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves. | To prevent accidental skin and eye contact. |
| Work Area | Well-ventilated chemical fume hood. | To minimize inhalation of any potential vapors or aerosols. |
| Waste Storage | Designated, clearly labeled, and sealed waste container. | To prevent accidental reactions and ensure proper identification for disposal. |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | To avoid uncontrolled and potentially hazardous chemical reactions. |
Disposal of Reaction Waste Containing this compound
Reaction mixtures containing this compound must be managed as chemical waste. Due to the reactive nature of the DBCO and potentially hazardous nature of the hydrazine derivative, direct disposal is not recommended.
Experimental Protocol for Waste Neutralization (if deemed appropriate by EHS):
For certain waste streams, a neutralization or "quenching" step may be recommended by your institution's EHS office to reduce the reactivity of the waste before disposal. This should only be performed by trained personnel and with the explicit approval of your EHS department.
-
Quenching the DBCO Moiety: The strained alkyne of the DBCO group is highly reactive with azides. To neutralize this, a small molar excess of a simple azide, such as sodium azide, can be added to the reaction waste under controlled conditions in a fume hood.
-
Neutralizing the Hydrazine Moiety: Hydrazine compounds can be neutralized through oxidation. A dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite can be carefully added to the waste stream.[2][3] This should be done slowly and with cooling, as the reaction can be exothermic.
-
Final Disposal: After neutralization, the resulting solution should be collected in a properly labeled hazardous waste container.[4] The label should include all components of the final mixture, including solvents and quenching agents. This waste must be disposed of through your institution's chemical waste program.
| Component | Potential Treatment | Rationale | Safety Precaution |
| DBCO group | Reaction with a simple azide (e.g., sodium azide) | Neutralizes the highly reactive strained alkyne. | Perform in a fume hood; sodium azide is acutely toxic. |
| HyNic (hydrazine) group | Oxidation with sodium or calcium hypochlorite | Converts the hydrazine to less reactive compounds. | Reaction can be exothermic; add oxidant slowly with cooling. |
| PEG spacer | Generally considered non-hazardous and biodegradable | No specific treatment required. | Do not dispose of in the sanitary sewer.[5] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace institutional or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your area.
References
Essential Safety and Operational Guidance for Handling Boc-HyNic-PEG2-DBCO
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized reagents like Boc-HyNic-PEG2-DBCO. This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of this compound, designed to build trust and provide value beyond the product itself.
Chemical Properties and Applications: this compound is a multifunctional linker molecule used in bioconjugation and the development of therapeutics such as PROTACs.[1][2] It incorporates a Boc-protected HyNic group for controlled hydrazone ligation, a DBCO (Dibenzocyclooctyne) group for copper-free click chemistry, and a PEG2 spacer to enhance solubility and reduce steric hindrance.[3]
Hazard Identification and First Aid
| Hazard | First Aid Measure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[4] |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Personal Protective Equipment (PPE) Requirements
Standard laboratory PPE should be worn at all times when handling this compound to prevent accidental contact.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or glasses meeting ANSI Z.87.1 1989 standard. A face shield may be required for splash hazards. | To protect eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | To prevent skin contact with the chemical. |
| Body Protection | A lab coat should be worn. For larger quantities or increased risk, a chemical-resistant apron may be necessary. | To protect skin and clothing from contamination. |
| Work Area | All handling should be conducted in a well-ventilated fume hood. | To minimize inhalation of potential vapors or aerosols. |
Spill Response and Waste Disposal
Proper disposal of this compound is crucial due to the reactivity of the DBCO group. Direct disposal is not recommended. A chemical inactivation process is advised to render the molecule suitable for disposal as standard chemical waste.
| Procedure | Action |
| Spill Cleanup | Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a chemical waste container. Do not flush to the sewer. |
| Waste Container | Store waste in a designated, clearly labeled, and sealed container. |
| Incompatible Materials | Keep away from strong oxidizing agents, acids, and bases unless part of a specific quenching procedure. Avoid buffers containing azides, as they can react with the DBCO group. |
| Chemical Inactivation | Step 1: Quench the DBCO Moiety. The strained alkyne of the DBCO group is highly reactive. To neutralize this, add a quenching agent such as a 1 M solution of Tris(hydroxymethyl)aminomethane (Tris) buffer (pH 8.0) to a final concentration of approximately 100 mM. Stir the mixture at room temperature for at least 30 minutes. |
| Disposal of Inactivated Waste | The neutralized solution can typically be disposed of as chemical waste. Consult your institution's specific guidelines for chemical waste disposal. Label the waste container with all components of the final mixture. |
| Container Disposal | Empty chemical containers should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can often be disposed of as regular laboratory waste, but always check local EHS guidelines. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound at –20 °C in a sealed, light- and moisture-protected container.
-
The reagent is moisture-sensitive. It is advisable to desiccate the product during storage.
2. Preparation for Use:
-
Allow the vial to reach room temperature before opening to avoid moisture condensation.
-
If the entire amount is not used, fill the vial with a dry, inert gas (e.g., nitrogen or argon) before re-sealing and storing.
-
Prepare fresh solutions before use. If a stock solution is prepared in an organic solvent like DMSO or DMF, it should be stored at -20°C and is typically stable for 2-3 months.
3. Handling and Use in Reactions:
-
Perform all manipulations within a chemical fume hood.
-
Wear the appropriate PPE as detailed in the table above.
-
The Boc-protected HyNic group requires deprotection under standard acidic conditions before it can undergo hydrazone coupling.
-
The DBCO group enables copper-free click chemistry reactions with azide-containing molecules.
-
Avoid using buffers that contain primary amines (e.g., Tris, glycine) or azides, as these can react with the DBCO moiety.
4. Post-Reaction Quenching and Disposal:
-
After the reaction is complete, any unreacted this compound in the reaction mixture must be quenched.
-
Follow the chemical inactivation procedure outlined in the "Spill Response and Waste Disposal" table.
-
Collect all waste, including rinsate from cleaning glassware, into a designated hazardous waste container.
-
Arrange for pickup by a licensed hazardous waste disposal company through your institution's Environmental Health and Safety (EHS) office.
Visual Guides
The following diagrams illustrate the safe handling workflow and the relationship between the chemical's properties and the required safety measures.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Relationship between chemical properties and safety precautions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
